Tectoroside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H36O12 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
[(6aS,9aS)-3,6,9-trimethylidene-2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C30H36O12/c1-12-8-20(39-29(38)18(33)9-15-4-6-16(32)7-5-15)23-14(3)28(37)42-27(23)22-13(2)19(10-17(12)22)40-30-26(36)25(35)24(34)21(11-31)41-30/h4-7,17-27,30-36H,1-3,8-11H2/t17-,18?,19?,20?,21?,22-,23?,24?,25?,26?,27?,30?/m1/s1 |
InChI Key |
MAHPANYZARJSAV-JKZNIWNVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Tectoroside Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Based on currently available public research, detailed experimental data and comprehensive mechanistic studies specifically on tectoroside (B1160345) are limited. This guide synthesizes the existing information and provides general experimental frameworks based on standard assays used for similar compounds. Further primary research is required to fully elucidate the precise mechanisms of action.
Executive Summary
This compound, a sesquiterpene glycoside, has emerged as a compound of interest for its potential therapeutic properties, particularly its anti-inflammatory effects. Preliminary evidence suggests that this compound exerts its mechanism of action through the modulation of key inflammatory mediators. Its primary mode of action appears to be the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the suppression of enzymes involved in the inflammatory cascade, including nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The molecular interactions of this compound with critical signaling pathways implicated in inflammation, such as the NF-κB, MAPK, and PI3K/Akt pathways, are areas of active investigation. This document provides a technical overview of the reported mechanisms and outlines standard experimental protocols relevant to investigating its bioactivity.
Core Mechanism of Action: Anti-inflammatory Effects
The principal therapeutic potential of this compound identified to date lies in its anti-inflammatory properties. The mechanism is believed to be multifactorial, targeting several key components of the inflammatory response.
Inhibition of Pro-inflammatory Cytokines
This compound has been reported to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6. These cytokines are central to orchestrating the inflammatory response, and their inhibition is a key strategy in the management of inflammatory diseases.
Suppression of Inflammatory Enzymes
The compound also appears to target enzymes that produce inflammatory mediators. This compound is suggested to inhibit the activity of inducible nitric oxide synthase (iNOS), which leads to a decrease in the production of nitric oxide (NO), a potent inflammatory molecule. Furthermore, it is thought to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Key Signaling Pathways (Hypothesized)
While direct experimental evidence for this compound is scarce, the inflammatory mediators it reportedly inhibits are regulated by well-established signaling pathways. It is therefore hypothesized that this compound's mechanism of action involves the modulation of one or more of the following pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the expression of genes involved in inflammation, including TNF-α, IL-6, iNOS, and COX-2. It is plausible that this compound inhibits the activation of NF-κB, thereby preventing the transcription of these pro-inflammatory genes.
Tectoroside: A Comprehensive Technical Guide to its In Vitro Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside (B1160345), a prominent isoflavone (B191592) glycoside derived from the dried rhizome of Belamcanda chinensis (L.) DC. and other medicinal plants, has garnered significant attention within the scientific community for its diverse pharmacological potential. This technical guide provides an in-depth overview of the in vitro biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Data Presentation: Summary of In Vitro Biological Activities
The following tables summarize the quantitative data on the various in vitro biological activities of this compound and its aglycone form, tectorigenin (B1682738).
Table 1: Antioxidant Activity of Tectoridin (B1682737)
| Assay | Test System | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Cell-free | Not explicitly quantified in the provided search results. |
Note: While the antioxidant properties of tectoridin are mentioned, specific IC50 values from DPPH assays were not found in the provided search results. The focus of much of the detailed research appears to be on its aglycone, tectorigenin.
Table 2: Anti-inflammatory Activity of Tectorigenin
| Assay | Cell Line | Stimulant | Measured Parameter | IC50 Value (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS + IFN-γ | NO levels | Not explicitly quantified in the provided search results. | [1][2] |
| Prostaglandin E2 (PGE2) Release | Mouse peritoneal macrophages | Calcium ionophore A23187 | PGE2 levels | Not explicitly quantified in the provided search results. | [3] |
Note: Tectorigenin has been shown to inhibit the production of NO and PGE2 in a dose-dependent manner. However, specific IC50 values for these activities were not available in the provided search results.
Table 3: Anticancer Activity of this compound/Tectorigenin
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Tectorigenin | Various cancer cell lines | Crystal Violet Assay | 10-50 µM | [4] |
Note: The anticancer effects have been reported, but a comprehensive table of IC50 values across multiple cell lines for this compound specifically is not available in the provided search results. The data for tectorigenin suggests a broad range of activity.
Table 4: Osteogenic Activity of Tectoridin
| Cell Line | Assay | Observation | Reference |
| MC3T3-E1 | Alkaline Phosphatase (ALP) Activity | Increased ALP activity | Not explicitly quantified in the provided search results. |
Note: Tectoridin has been reported to promote osteogenic differentiation, as indicated by increased ALP activity. However, quantitative data representing the extent of this increase was not found in the provided search results.
Core Signaling Pathways Modulated by this compound
This compound and its aglycone, tectorigenin, exert their biological effects by modulating several key intracellular signaling pathways. The most prominently reported of these is the Nuclear Factor-kappa B (NF-κB) pathway .[1][2] There is also evidence suggesting the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory mediators like iNOS and COX-2. Tectorigenin has been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade.[1][2]
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay assesses the free radical scavenging capacity of a compound.
Figure 2: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Measurement and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[6][7]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.[8]
-
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Figure 3: Workflow for the nitric oxide (NO) assay.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 murine macrophage cells in a 24-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[9]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[9]
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[9]
-
-
Griess Assay:
-
After incubation, collect the cell culture supernatant.
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[9]
-
Incubate at room temperature for 20 minutes.[9]
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite in the supernatant is determined using a standard curve generated with known concentrations of sodium nitrite.
-
Anticancer Activity: MTT Assay
This colorimetric assay assesses cell metabolic activity and is used to determine the cytotoxic effects of a compound on cancer cells.
Figure 4: Workflow for the MTT assay.
Protocol:
-
Cell Culture and Treatment:
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[5]
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value is calculated from the dose-response curve.
-
Osteogenic Activity: Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation. This assay quantifies its activity.
Figure 5: Workflow for the alkaline phosphatase (ALP) activity assay.
Protocol:
-
Cell Culture and Differentiation:
-
ALP Activity Measurement:
-
Measurement and Analysis:
-
Measure the absorbance of the resulting yellow p-nitrophenol product at 405 nm.[13]
-
Normalize the ALP activity to the total protein content of the cell lysate, which can be determined using a BCA or Bradford protein assay.
-
Signaling Pathway Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of key proteins).
Figure 6: Workflow for Western blot analysis.
Protocol:
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% bovine serum albumin or non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[18]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.[18]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[16]
-
The intensity of the bands can be quantified using densitometry software.
-
Conclusion
This compound demonstrates a wide spectrum of in vitro biological activities, including antioxidant, anti-inflammatory, anticancer, and osteogenic effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets, expanding the scope of in vitro and in vivo models, and optimizing its pharmacological properties for potential clinical applications.
References
- 1. Tectorigenin inhibits IFN-gamma/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. e-century.us [e-century.us]
- 14. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
Tectoroside's Effect on Cyclooxygenase-2 (COX-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) that mediate pain, inflammation, and fever. Its induction is tightly regulated by complex signaling networks, making it a key target for anti-inflammatory drug development. Tectoroside (B1160345), a naturally occurring isoflavonoid (B1168493) glycoside, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of this compound's effect on COX-2, focusing on its mechanism of action, which involves the inhibition of COX-2 gene expression rather than direct enzymatic inhibition. This is achieved through the modulation of upstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways. This document summarizes the available quantitative data, details the experimental protocols used to elucidate these effects, and provides visual representations of the involved signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound on COX-2 and Prostaglandin E2
This compound, in its glycoside form (tectoridin) and its aglycone form (tectorigenin), has been shown to effectively suppress the production of Prostaglandin E2 (PGE2), a primary product of the COX-2 pathway, by inhibiting the induction of the COX-2 enzyme in response to inflammatory stimuli. Notably, these compounds do not inhibit the enzymatic activity of isolated COX-1 or COX-2.[1] The inhibitory effects are dose-dependent.
| Compound | Cell Type | Stimulant | Parameter Measured | Concentration | % Inhibition / IC50 | Reference |
| Tectoridin (B1682737) | Rat Peritoneal Macrophages | TPA (100 nM) | PGE2 Production | 10 µM | ~40% | Kim et al., 1999 |
| 30 µM | ~60% | |||||
| 100 µM | ~80% | |||||
| Tectorigenin (B1682738) | Rat Peritoneal Macrophages | TPA (100 nM) | PGE2 Production | 3 µM | ~50% | Kim et al., 1999 |
| 10 µM | ~80% | |||||
| IC50 | ~3 µM | |||||
| Tectoridin | Rat Peritoneal Macrophages | Thapsigargin (1 µM) | PGE2 Production | 100 µM | ~75% | Kim et al., 1999 |
| Tectorigenin | Rat Peritoneal Macrophages | Thapsigargin (1 µM) | PGE2 Production | 10 µM | ~85% | Kim et al., 1999 |
| Tectoridin | Rat Peritoneal Macrophages | TPA (100 nM) | COX-2 Protein Induction | 100 µM | Significant Inhibition | Kim et al., 1999 |
| Tectorigenin | Rat Peritoneal Macrophages | TPA (100 nM) | COX-2 Protein Induction | 10 µM | Significant Inhibition | Kim et al., 1999 |
TPA (12-O-tetradecanoylphorbol-13-acetate) is a protein kinase C activator. Thapsigargin is an inhibitor of the endomembrane Ca2+-ATPase.
Signaling Pathways Modulated by this compound
This compound exerts its inhibitory effect on COX-2 induction by targeting key upstream signaling pathways, namely NF-κB and AP-1. These transcription factors are pivotal in regulating the expression of pro-inflammatory genes, including COX-2.
Inhibition of the NF-κB Signaling Pathway
Recent studies have shown that tectoridin ameliorates inflammatory responses by suppressing the TLR4/NLRP3/NF-κB signaling pathway.[2] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including COX-2. This compound is understood to interfere with this process, preventing NF-κB activation and its downstream effects.
Modulation of the AP-1 Signaling Pathway
The transcription factor AP-1, a dimer typically composed of proteins from the Jun and Fos families, also plays a crucial role in COX-2 gene expression. The activation of AP-1 is regulated by the Mitogen-Activated Protein Kinase (MAPK) cascades. This compound's aglycone, tectorigenin, has been shown to regulate the MAPK/JNK/AP-1 pathway.[3] By interfering with this pathway, this compound can prevent the activation of AP-1 and subsequently inhibit the transcription of the COX-2 gene.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding this compound's effect on COX-2.
Preparation and Culture of Rat Peritoneal Macrophages
-
Animal Model: Male Sprague-Dawley rats.
-
Macrophage Elicitation: Peritoneal macrophages are elicited by an intraperitoneal injection of a sterile eliciting agent, such as thioglycollate broth.
-
Harvesting: After a period of 3-4 days, the peritoneal cavity is lavaged with sterile, ice-cold phosphate-buffered saline (PBS) or cell culture medium to collect the macrophages.
-
Cell Culture: The collected cells are washed, counted, and plated in appropriate culture dishes. After an initial incubation period to allow for macrophage adherence, non-adherent cells are removed by washing. The adherent macrophages are then cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Prostaglandin E2 (PGE2) Assay
-
Cell Treatment: Cultured macrophages are pre-treated with various concentrations of this compound (or tectoridin/tectorigenin) for a specified duration before being stimulated with an inflammatory agent like TPA or thapsigargin.
-
Supernatant Collection: After the stimulation period, the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is determined using a competitive enzyme immunoassay (EIA) kit, following the manufacturer's instructions. The results are typically expressed as pg/mL or ng/mL and normalized to the amount of cellular protein.
Western Blot Analysis for COX-2 Protein Expression
-
Cell Lysis: Following treatment with this compound and inflammatory stimuli, the cultured macrophages are washed with cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for COX-2. Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software. A loading control, such as β-actin or GAPDH, is used to normalize the data.
Conclusion
This compound presents a compelling case as a modulator of the inflammatory response through its targeted inhibition of COX-2 induction. By acting on the upstream NF-κB and AP-1 signaling pathways, it effectively downregulates the expression of this key pro-inflammatory enzyme. This mechanism of action, distinct from direct enzymatic inhibition, offers a promising avenue for the development of novel anti-inflammatory therapeutics with potentially different side-effect profiles compared to traditional NSAIDs. Further research is warranted to fully elucidate the intricate molecular interactions of this compound within these signaling cascades and to evaluate its efficacy and safety in preclinical and clinical settings. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound as a potential anti-inflammatory agent.
References
Methodological & Application
Chemical Synthesis of Tectoridin: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoridin, a prominent isoflavone (B191592) glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anti-cancer properties. As the 7-O-β-D-glucopyranoside of the aglycone tectorigenin (B1682738), its chemical synthesis is a key area of research for enabling further biological studies and drug development. This document provides detailed application notes and experimental protocols for the chemical synthesis of Tectoridin, focusing on a recently developed total synthesis approach. The methodologies described herein are intended to serve as a comprehensive guide for researchers in synthetic organic chemistry and medicinal chemistry.
The total synthesis of Tectoridin primarily involves two key stages: the synthesis of the isoflavone aglycone, tectorigenin, followed by the stereoselective glycosylation at the 7-hydroxyl group. A notable advancement in this field is the development of a synthetic route that includes regioselective halogenation, methanolysis to introduce the characteristic methoxy (B1213986) group of tectorigenin, and a phase-transfer-catalyzed (PTC) stereoselective glycosylation.[1]
Synthetic Strategy Overview
The synthesis of Tectoridin can be logically divided into two main parts: the construction of the tectorigenin aglycone and the subsequent attachment of the glucose moiety.
Part 1: Synthesis of the Aglycone (Tectorigenin)
The synthesis of the tectorigenin scaffold begins with commercially available starting materials and proceeds through the formation of an isoflavone core. Key transformations in this stage include:
-
Formation of the Isoflavone Backbone: This is typically achieved through established methods for isoflavone synthesis, often involving the reaction of a deoxybenzoin (B349326) intermediate with a suitable cyclizing agent.
-
Regioselective Functionalization: To achieve the specific substitution pattern of tectorigenin (hydroxyl groups at positions 5 and 4', and a methoxy group at position 6), a regioselective halogenation followed by methanolysis is employed. This strategy allows for the precise introduction of the methoxy group at the desired position on the isoflavone ring system.[1]
Part 2: Stereoselective Glycosylation and Deprotection
The second part of the synthesis focuses on the crucial glycosidic bond formation:
-
Glycosylation: The 7-hydroxyl group of the tectorigenin aglycone is glycosylated using a protected glucose donor. A phase-transfer catalysis (PTC) promoted method has been shown to be effective for achieving high stereoselectivity, favoring the formation of the desired β-glycosidic linkage.[1] The use of an acetyl-protected glucosyl bromide is common in this step.
-
Deprotection: The final step involves the removal of the protecting groups from the glucose moiety to yield Tectoridin. The Zemplén deacetylation, using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727), is a standard and efficient method for this transformation.[2][3]
Experimental Protocols
The following protocols are based on the successful total synthesis of Tectoridin and provide a detailed methodology for each key stage.
Protocol 1: Synthesis of Tectorigenin (Aglycone)
The synthesis of tectorigenin can be achieved through a multi-step sequence starting from simpler aromatic precursors. A key strategy involves the construction of the isoflavone core followed by regioselective functionalization.
Step 1a: Synthesis of the Isoflavone Precursor
Detailed experimental procedures for the initial steps of isoflavone synthesis can vary, but a general approach is outlined below based on common synthetic strategies for flavonoids.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the appropriate deoxybenzoin precursor and a suitable cyclizing agent (e.g., dimethylformamide and a Lewis acid).
-
Reaction Conditions: The reaction mixture is typically heated at a specific temperature for a set duration, which should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the isoflavone product.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the isoflavone precursor.
Step 1b: Regioselective Halogenation and Methanolysis to Tectorigenin
-
Halogenation: The isoflavone precursor is dissolved in a suitable solvent, and a regioselective halogenating agent is added. The reaction is carried out at a controlled temperature to ensure selectivity.
-
Methanolysis: Following the halogenation, the intermediate is subjected to methanolysis, typically by heating in methanol with a suitable reagent to displace the halogen and introduce the methoxy group at the C-6 position.
-
Purification: After work-up, the crude tectorigenin is purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Tectoridin via PTC Glycosylation
Step 2a: Peracetylation of the Glucose Donor (if starting from unprotected glucose)
-
Reaction Setup: To a solution of D-glucose in a suitable solvent, add an excess of acetic anhydride (B1165640) and a catalyst (e.g., sodium acetate).
-
Reaction Conditions: The mixture is heated to reflux for a specified time until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled and poured into ice water. The precipitated product, 2,3,4,6-tetra-O-acetyl-α,β-D-glucopyranose, is collected by filtration, washed, and dried.
Step 2b: Bromination of the Peracetylated Glucose
-
Reaction Setup: Dissolve the peracetylated glucose in a suitable solvent and cool the solution in an ice bath.
-
Reaction Conditions: Slowly add a solution of hydrogen bromide in acetic acid. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.
-
Work-up: The reaction mixture is diluted with an organic solvent and washed with cold water, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), which is often used immediately in the next step.
Step 2c: Phase-Transfer Catalyzed (PTC) Glycosylation of Tectorigenin
-
Reaction Setup: In a two-phase system consisting of an organic solvent (e.g., chloroform) and an aqueous basic solution (e.g., potassium hydroxide), dissolve tectorigenin, acetobromoglucose, and a phase-transfer catalyst (e.g., benzyltriethylammonium bromide).
-
Reaction Conditions: The mixture is stirred vigorously at reflux temperature. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the phases are separated. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the protected Tectoridin (Tectoridin tetraacetate).
Step 2d: Deprotection of Tectoridin Tetraacetate (Zemplén Deacetylation)
-
Reaction Setup: Dissolve the protected Tectoridin in dry methanol under an inert atmosphere.
-
Reaction Conditions: Add a catalytic amount of sodium methoxide solution. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Neutralization and Purification: The reaction is neutralized with an acidic ion-exchange resin. The resin is filtered off, and the filtrate is concentrated. The residue is purified by recrystallization or column chromatography to afford pure Tectoridin.[2]
Quantitative Data Summary
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| Synthesis of Tectorigenin | Isoflavone Precursor | Halogenating agent, Methanol | Various | Various | Various | - |
| PTC Glycosylation | Tectorigenin, Acetobromoglucose | Benzyltriethylammonium bromide, KOH | Chloroform/Water | Reflux | 2-4 | High |
| Deprotection (Zemplén Deacetylation) | Tectoridin tetraacetate | Sodium methoxide (catalytic) | Methanol | RT | 1-2 | >95% |
Note: Specific yields for the synthesis of tectorigenin are dependent on the chosen route and are not detailed in the primary reference for the total synthesis of tectoridin. The yields for glycosylation and deprotection are typically high.
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for the total synthesis of Tectoridin.
Tectoridin's Anti-inflammatory Signaling Pathway
Caption: Simplified diagram of Tectoridin's inhibitory effect on the NF-κB signaling pathway.
Conclusion
The chemical synthesis of Tectoridin is a challenging yet achievable goal for synthetic chemists. The methods outlined in this document, particularly the use of regioselective functionalization and phase-transfer-catalyzed glycosylation, provide a robust framework for obtaining this biologically important molecule. The detailed protocols and workflow diagrams are intended to facilitate the practical application of these synthetic strategies in a laboratory setting. Further research into optimizing these methods and exploring novel synthetic routes will continue to be of great interest to the scientific community.
References
Protocol for Tectoroside Isolation from Plant Sources
Application Note: This document provides a detailed protocol for the isolation and purification of tectoroside (B1160345), a bioactive isoflavonoid (B1168493) glycoside, from plant sources, primarily targeting researchers in natural product chemistry, pharmacology, and drug development.
Audience: This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of chemical extraction and chromatography techniques.
Introduction
Tectoridin (B1682737), also known as this compound, is an isoflavone (B191592) glycoside found in the rhizomes of Belamcanda chinensis (L.) DC. (also known as Iris domestica) and other related species. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hair growth-promoting effects. This protocol outlines a comprehensive procedure for the extraction, purification, and characterization of this compound from its natural plant source.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Collect fresh rhizomes of Belamcanda chinensis.
-
Cleaning and Drying: Thoroughly wash the rhizomes to remove soil and debris. Slice them into small pieces to aid in the drying process. Air-dry the rhizome pieces in a well-ventilated area away from direct sunlight or use a hot air oven at a controlled temperature of 40-50°C until they are brittle.[1]
-
Grinding: Grind the dried rhizomes into a fine powder using a mechanical grinder. Store the powder in an airtight container, protected from light and moisture, to prevent degradation of the bioactive compounds.[1]
Extraction of Crude this compound
This protocol employs a solvent extraction method to obtain a crude extract enriched with this compound.
-
Maceration: Weigh the powdered rhizomes (e.g., 1 kg). Place the powder into a large container and add 70% ethanol (B145695) (e.g., 5 L).[1]
-
Extraction: Seal the container and allow it to stand at room temperature for 24-72 hours with occasional shaking to ensure thorough extraction.[1]
-
Filtration: Filter the mixture through a fine cloth or filter paper to separate the ethanolic extract from the plant residue.[1]
-
Repeated Extraction: To maximize the yield, repeat the extraction process on the plant residue two more times with fresh 70% ethanol.[1]
-
Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
Purification of this compound using Silica (B1680970) Gel Column Chromatography
This crucial step isolates this compound from the other compounds present in the crude extract.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude extract.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase solvent (e.g., a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.[2][3]
-
Wash the packed column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the dried crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, for less soluble extracts, adsorb the extract onto a small amount of silica gel to create a dry powder.
-
Carefully load the dissolved sample or the silica gel-adsorbed sample onto the top of the packed column.[1]
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (gradient elution). A common solvent system for isoflavonoid separation is a gradient of chloroform (B151607) and methanol (B129727) or ethyl acetate (B1210297) and methanol.
-
Collect fractions of a fixed volume (e.g., 20 mL) continuously.
-
-
Monitoring:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.[1]
-
Use a suitable solvent system for TLC (e.g., chloroform:methanol 9:1 v/v) and visualize the spots under UV light (typically at 254 nm).
-
Combine the fractions that show a high concentration of the spot corresponding to this compound.
-
-
Final Purification:
-
Concentrate the combined fractions containing this compound using a rotary evaporator.
-
If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol) or by preparative High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
Table 1: Quantitative Data for this compound Isolation
| Parameter | Value | Reference |
| Plant Source | Belamcanda chinensis (L.) DC. rhizomes | General Literature |
| Extraction Solvent | 70% Ethanol | [1] |
| Purification Method | Silica Gel Column Chromatography | General Protocol |
| Purity of Isolated this compound | >95% (achievable with proper technique) | [4] |
Note: Yields can vary depending on the plant material's quality, age, and the efficiency of the extraction and purification processes.
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
1H NMR (DMSO-d6): The proton NMR spectrum will show characteristic signals for the aromatic protons of the isoflavone core and the sugar moiety.
-
13C NMR (DMSO-d6): The carbon NMR spectrum will confirm the carbon skeleton of this compound.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This will determine the molecular weight of this compound. The expected [M+H]+ or [M+Na]+ ion should be observed.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways, contributing to its pharmacological effects.
-
TLR4/NLRP3/NF-κB Signaling Pathway: this compound has been found to ameliorate inflammation by suppressing this pathway. It can inhibit the activation of Toll-like receptor 4 (TLR4), which in turn downregulates the NLRP3 inflammasome and the nuclear factor-kappa B (NF-κB) signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.[5][6]
-
Wnt/β-catenin Signaling Pathway: this compound can activate the Wnt/β-catenin signaling pathway.[6] This activation involves the accumulation and nuclear translocation of β-catenin, which then modulates the transcription of target genes. This pathway is crucial in processes like cell proliferation and differentiation, and its activation by tectoridin is linked to its hair growth-promoting effects.[6]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
TLR4/NLRP3/NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the TLR4/NLRP3/NF-κB signaling pathway.
Wnt/β-catenin Signaling Pathway Activation by this compound
Caption: this compound activates the Wnt/β-catenin signaling pathway.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Tectoroside using Semi-Preparative HPLC
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside, an isoflavone (B191592) glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. Found in plants such as Belamcanda chinensis and Crepis crocea, the isolation and purification of this compound are crucial steps for its further pharmacological investigation and development.[1] This document provides detailed application notes and protocols for the purification of this compound using semi-preparative High-Performance Liquid Chromatography (HPLC), a robust and scalable technique for obtaining high-purity compounds. Additionally, we explore the molecular mechanism of this compound, focusing on its inhibitory effects on key inflammatory signaling pathways.
Data Presentation: this compound Purification Parameters
The following table summarizes the key parameters for the semi-preparative HPLC purification of this compound, compiled from established methods for isoflavone separation. These parameters provide a strong starting point for method development and optimization.
| Parameter | Recommended Conditions | Notes |
| Column | C18, Semi-preparative (e.g., 10 mm x 250 mm, 5 µm) | A C18 stationary phase is effective for the separation of moderately polar isoflavone glycosides like this compound. |
| Mobile Phase A | Water with 0.1% Acetic Acid or 0.1% Trifluoroacetic Acid (TFA) | The acidic modifier improves peak shape and resolution. |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Acetonitrile generally provides better resolution for isoflavones. |
| Elution Mode | Gradient or Isocratic | A gradient elution is recommended for separating this compound from complex mixtures. An isocratic elution can be used for polishing pre-purified samples. |
| Flow Rate | 4-6 mL/min | The flow rate should be optimized based on the column dimensions and particle size to ensure efficient separation without excessive backpressure. |
| Detection Wavelength | 263 nm | This compound exhibits strong UV absorbance at this wavelength. |
| Injection Volume | 500 µL - 2 mL | The injection volume depends on the sample concentration and the capacity of the semi-preparative column. |
| Sample Preparation | Dissolved in a mixture of Mobile Phase A and B (e.g., 50:50) | Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection to prevent column clogging. |
Experimental Protocols
Sample Preparation from Plant Material (e.g., Belamcanda chinensis rhizomes)
-
Drying and Grinding: Dry the plant material (e.g., rhizomes of Belamcanda chinensis) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction: Macerate the powdered plant material with 80% methanol at room temperature for 24 hours. Repeat the extraction process three times to ensure complete extraction of the isoflavonoids.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation (Optional but Recommended): To enrich the this compound content before HPLC, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Final Sample Preparation: Dissolve the enriched fraction in a suitable solvent, such as a 50:50 mixture of Mobile Phase A and B. Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Semi-Preparative HPLC Protocol for this compound Purification
-
System Equilibration: Equilibrate the semi-preparative HPLC system with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) at the desired flow rate (e.g., 5 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample solution onto the column.
-
Gradient Elution (Example):
-
0-5 min: 20% B
-
5-35 min: Linear gradient from 20% to 50% B
-
35-40 min: Hold at 50% B
-
40-45 min: Linear gradient back to 20% B
-
45-55 min: Re-equilibration at 20% B
-
-
Fraction Collection: Monitor the chromatogram at 263 nm and collect the fractions corresponding to the this compound peak. The retention time of this compound will need to be determined initially using an analytical scale HPLC or by analyzing a small injection on the semi-preparative system.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated this compound.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound Purification.
Signaling Pathway of this compound's Anti-inflammatory Action
This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] This inhibition is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Conclusion
The protocol outlined in this document provides a comprehensive guide for the successful purification of this compound using semi-preparative HPLC. By following the detailed steps for sample preparation and HPLC operation, researchers can obtain high-purity this compound for subsequent in-vitro and in-vivo studies. The visualization of the experimental workflow and the elucidated signaling pathway offers a clear understanding of both the practical and theoretical aspects of working with this promising natural compound. The inhibitory effect of this compound on the NF-κB pathway underscores its potential as a lead compound for the development of novel anti-inflammatory drugs.
References
Application Notes and Protocols for the Structural Analysis of Tectoroside by ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural analysis of tectoroside (B1160345) using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This document includes detailed experimental protocols, data interpretation, and visualizations to aid researchers in the elucidation and characterization of this important isoflavone (B191592) glycoside.
Introduction to this compound and ¹H NMR Analysis
This compound is a natural isoflavone O-glycoside found in various medicinal plants, including the dried rhizome of Belamcanda chinensis (L.) DC. It is the 7-O-glucoside of tectorigenin. The structural elucidation of such natural products is crucial for understanding their chemical properties and biological activities. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds by analyzing the magnetic properties of their atomic nuclei, particularly the hydrogen atoms (protons). By interpreting the chemical shifts, signal multiplicities, and coupling constants in a ¹H NMR spectrum, the precise arrangement of protons within the this compound molecule can be determined, confirming its identity and purity.
Data Presentation: ¹H NMR Spectral Data of this compound
The following table summarizes the simulated ¹H NMR spectral data for this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with a small amount of deuterated trifluoroacetic acid (TFA-d). This data is essential for the assignment of protons in the this compound structure.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.73 | s | - |
| H-2', H-6' | 8.16 | dd | 8.1, 6.8 |
| H-3', H-5' | 7.92 | d | 8.1 |
| H-5 | 6.67 | s | - |
| H-8 | 6.07 | s | - |
| H-1'' | 5.55 | d | 7.5 |
| H-6''a | 4.95 | d | 11.8 |
| H-4'' | 4.71 | t | 9.2 |
| H-2'' | 4.31 | t | 8.2 |
| H-3'' | 4.22 | t | 8.8 |
| OCH₃ | 3.95 | s | - |
| H-6''b | 3.91 | dd | 11.8, 5.2 |
| H-5'' | 3.85 | ddd | 9.8, 5.2, 2.0 |
Note: This data is based on a simulated spectrum and should be used as a reference. Experimental values may vary slightly depending on the specific conditions.
Experimental Protocols
This section outlines the detailed methodologies for the ¹H NMR analysis of this compound.
Protocol 1: Sample Preparation for ¹H NMR Analysis
Objective: To prepare a high-quality this compound sample in a suitable deuterated solvent for ¹H NMR spectroscopy.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, NMR grade)
-
NMR tube (5 mm diameter, high precision)
-
Vortex mixer
-
Pipette and tips
-
Filter (e.g., cotton plug in a Pasteur pipette or a syringe filter)
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolving the Sample: Transfer the weighed this compound into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Gently vortex the vial to ensure complete dissolution of the this compound. The solution should be clear and free of any particulate matter.
-
Filtering and Transfer: To remove any residual solid impurities that could affect the spectral quality, filter the solution. This can be done by passing the solution through a small cotton plug placed in a Pasteur pipette or by using a syringe fitted with a filter.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: ¹H NMR Data Acquisition
Objective: To acquire a high-resolution ¹H NMR spectrum of the prepared this compound sample.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: DMSO
-
Temperature: 298 K (25 °C)
-
Number of Scans (NS): 16 to 64 (adjust based on sample concentration and desired signal-to-noise ratio).
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
Transmitter Frequency Offset (O1p): Centered on the spectral region of interest (e.g., 6 ppm).
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
Procedure:
-
Instrument Setup: Ensure the NMR spectrometer is properly tuned and shimmed according to standard operating procedures.
-
Sample Insertion: Insert the prepared this compound NMR tube into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium (B1214612) signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp and symmetrical solvent peaks.
-
Parameter Setup: Load the standard ¹H NMR acquisition parameters and adjust them as listed above.
-
Acquisition: Start the data acquisition.
-
Data Saving: Once the acquisition is complete, save the Free Induction Decay (FID) data.
Protocol 3: ¹H NMR Data Processing and Analysis
Objective: To process the acquired FID to obtain a high-quality spectrum and to analyze the spectral data for structural elucidation.
Software:
-
NMR data processing software (e.g., MestReNova, TopSpin, ACD/Labs).
Processing Steps:
-
Fourier Transformation (FT): Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat across the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to δ 2.50 ppm.
-
Integration: Integrate the area under each signal. The integration values are proportional to the number of protons giving rise to that signal.
-
Peak Picking: Identify and list the chemical shift of each peak.
-
Multiplicity and Coupling Constant Analysis: Analyze the splitting pattern (multiplicity) of each signal to determine the number of neighboring protons. Measure the coupling constants (J-values) between coupled protons.
Mandatory Visualizations
The following diagrams provide visual representations of the this compound structure, the experimental workflow for its analysis, and its biological signaling pathway.
Caption: Chemical structure of this compound with key proton groups labeled.
Caption: Experimental workflow for the structural analysis of this compound by ¹H NMR.
Caption: Anti-inflammatory signaling pathway of this compound.
Pharmacological Applications of Tectoroside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside is a flavonoid glycoside found in species such as Iris tectorum. While direct pharmacological data on this compound is limited, its structural similarity to other well-researched flavonoid glycosides, such as Acteoside (Verbascoside), allows for informed application notes and protocols based on the activities of these related compounds. Extracts from Iris tectorum have demonstrated anti-inflammatory and cytotoxic properties, suggesting a potential contribution from this compound.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the pharmacological potential of this compound, using Acteoside as a primary reference compound.
I. Anti-Inflammatory Applications
Application Note: this compound is proposed to possess anti-inflammatory properties through the inhibition of key inflammatory mediators. It is suggested to downregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and to inhibit the synthesis of nitric oxide (NO) and the activity of cyclooxygenase-2 (COX-2). This positions this compound as a candidate for research into inflammatory conditions. The structurally similar compound, Acteoside, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4]
Quantitative Data: Anti-Inflammatory and Antioxidant Activity of Acteoside
| Assay/Model | Target/Cell Line | Effective Concentration / IC50 | Reference |
| Anti-Inflammatory | |||
| Inhibition of 2-APB-activated human TRPV3 channel | Human TRPV3 | IC50: 14.1 ± 3.3 µM | [5] |
| LPS-induced Acute Lung Injury | BalB/c mice | 30 and 60 mg/kg (intraperitoneal) | [4] |
| Antioxidant | |||
| DPPH Radical Scavenging | - | IC50: 4.28 µg/mL | [6] |
| DPPH Radical Scavenging | - | IC50: 19.89 µg/mL | [5] |
| Hydroxyl Radical Scavenging | - | IC50: 0.22 µg/mL | [6] |
| Superoxide Radical Scavenging | - | 30.31% scavenging at 25 µg/mL | [6] |
| LDL Lipid Peroxidation Inhibition (Cu2+-induced) | Low-Density Lipoprotein | IC50: 63.31 µg/mL | [5] |
Experimental Protocol: Inhibition of NF-κB Activation in Macrophages
Objective: To determine if this compound inhibits the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in RAW 264.7 macrophage cells by measuring the phosphorylation of p65 and IκBα.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM high glucose medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate cells with 1 µg/mL LPS for 30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with RIPA buffer, scrape, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect bands using an ECL reagent.[8]
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathway: NF-κB Inhibition
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
II. Neuroprotective Applications
Application Note: Acteoside, a structural analog of this compound, has demonstrated significant neuroprotective effects in various in vitro and in vivo models. It has been shown to protect neurons from damage induced by neurotoxins and oxidative stress.[2] The underlying mechanisms include the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant response element) signaling pathway, which upregulates the expression of antioxidant enzymes.[9]
Quantitative Data: Neuroprotective Effects of Acteoside
| Model | Treatment/Dose | Outcome | Reference |
| MPTP-induced Parkinson's Disease | 10 and 30 mg/kg | Improved behavioral deficits | |
| Cerebral Ischemia/Reperfusion (MCAO rats) | 3 and 9 mg/kg | Reduced cerebral infarction | [10] |
| Aβ(1-42)-infused rats | 2.5 and 5.0 mg/kg (oral) | Reversed decline in hippocampal acetylcholine (B1216132) levels | [11] |
| Aβ(1-42)-induced cytotoxicity in SH-SY5Y cells | 50 µg/mL | Recovered cell viability | [11] |
Experimental Protocol: Neuroprotection in an In Vivo Parkinson's Disease Model
Objective: To evaluate the neuroprotective effect of this compound in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.
Materials:
-
This compound
-
C57BL/6 mice
-
MPTP hydrochloride
-
Saline solution
-
Behavioral testing apparatus (e.g., rotarod, pole test)
-
Tissue homogenization buffer
-
Antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase)
-
HPLC system for neurotransmitter analysis
Procedure:
-
Animal Dosing:
-
Divide mice into groups: vehicle control, MPTP-only, and MPTP + this compound (various doses).
-
Administer this compound (e.g., daily via oral gavage) for a pre-determined period before and/or after MPTP administration.
-
Induce Parkinsonism by administering MPTP (e.g., 30 mg/kg/day for 5 consecutive days, intraperitoneally).[9]
-
-
Behavioral Analysis:
-
Perform behavioral tests such as the rotarod test to assess motor coordination at baseline and at specified time points after MPTP treatment.
-
-
Neurochemical Analysis:
-
At the end of the experiment, euthanize the mice and dissect the striatum.
-
Homogenize the tissue and analyze dopamine (B1211576) and its metabolite levels using HPLC.
-
-
Immunohistochemistry:
-
Perfuse the brains and prepare sections of the substantia nigra.
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize and quantify dopaminergic neurons.
-
Signaling Pathway: Nrf2 Activation
Caption: this compound's potential activation of the Nrf2 antioxidant pathway.
III. Anti-Cancer Applications
Application Note: Extracts from Iris tectorum have shown cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and C32 (melanoma).[1][12] Compounds isolated from the plant, such as iritectol B, isoiridogermanal, and iridobelamal A, exhibited IC50 values in the micromolar range.[1][12] While the specific contribution of this compound to this activity is not yet defined, its presence in a plant with traditional use in cancer treatment warrants investigation. Acteoside has also been reported to have cytotoxic effects against cancer cells.
Quantitative Data: Cytotoxicity of Iris tectorum Compounds and Acteoside
| Compound/Extract | Cell Line | IC50 / IG50 | Reference |
| Iritectol B, Isoiridogermanal, Iridobelamal A | MCF-7 (Breast Cancer) | ~11 µM | [1][12] |
| Iritectol B, Isoiridogermanal, Iridobelamal A | C32 (Melanoma) | ~23 µM | [1][12] |
| Iris taochia ethanolic extract | A549 (Lung Adenocarcinoma) | 7 µg/mL (above ground), 20 µg/mL (below ground) | [13] |
| Iris germanica extract | A375 (Melanoma) | 0.0438 mg/mL | [14] |
| Acteoside | MCF-7 (Breast Cancer) | 7.7 µg/mL | [8] |
Experimental Protocol: Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293)
-
Appropriate cell culture media and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.[15]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[17]
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
IV. Osteogenic Differentiation Applications
Application Note: Acteoside has been shown to protect against glucocorticoid-induced osteoporosis by activating the PI3K/AKT/mTOR signaling pathway, which is crucial for osteoblast differentiation and bone formation.[18] It has also been shown to suppress osteoclastogenesis, the process of bone resorption.[19][20] This suggests that this compound, due to its structural similarities, may have potential applications in promoting bone health and treating bone-related disorders.
Experimental Protocol: Induction and Assessment of Osteogenic Differentiation
Objective: To evaluate the effect of this compound on the osteogenic differentiation of mesenchymal stem cells (MSCs).
Materials:
-
This compound
-
Human or mouse mesenchymal stem cells (MSCs)
-
MSC expansion medium
-
Osteogenic induction medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone)
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution
Procedure:
-
Cell Culture and Induction:
-
Culture MSCs in expansion medium until they reach 80-90% confluency.
-
Induce osteogenic differentiation by switching to osteogenic induction medium, with or without various concentrations of this compound.
-
Culture for 14-21 days, changing the medium every 2-3 days.
-
-
Alkaline Phosphatase (ALP) Staining (Early Marker):
-
At day 7-10, wash the cells with PBS and fix with 10% formalin.
-
Stain for ALP activity according to the kit manufacturer's instructions. Differentiated osteoblasts will stain blue/purple.
-
-
Alizarin Red S Staining (Late Marker):
-
At day 21, wash the cells with PBS and fix with 10% formalin.
-
Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes to visualize calcium deposits.[17] Mineralized nodules will stain bright red.
-
-
Quantification:
-
For quantitative analysis, the Alizarin Red S stain can be extracted with 10% acetic acid, and the absorbance measured at 405 nm.[17]
-
V. General Experimental Workflow
Caption: A general experimental workflow for evaluating the pharmacological properties of this compound.
References
- 1. Cytotoxic effects of compounds from Iris tectorum on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iris setosa Pall. ex Link Extract Reveals Amoebicidal Activity against Acanthamoeba castellanii and Acanthamoeba polyphaga with Low Toxicity to Human Corneal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Use of Iris Species: Antioxidant Properties, Phytochemistry, Medicinal and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. gut.bmj.com [gut.bmj.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Acteoside Suppresses RANKL-Mediated Osteoclastogenesis by Inhibiting c-Fos Induction and NF-κB Pathway and Attenuating ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acteoside Suppresses RANKL-Mediated Osteoclastogenesis by Inhibiting c-Fos Induction and NF-κB Pathway and Attenuating ROS Production | PLOS One [journals.plos.org]
Application Note: Development and Characterization of a Tectoroside Analytical Reference Standard
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction Tectoroside (B1160345) is an isoflavone (B191592) glycoside found in the rhizomes of several medicinal plants, including Iris tectorum and Belamcanda chinensis. It is the 7-O-glucoside of tectorigenin. This compound and its aglycone have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3][4] To ensure the accuracy and reproducibility of research and to support drug development and quality control, a well-characterized analytical reference standard is essential.[5][6] This document provides detailed protocols for the development, certification, and application of a this compound reference standard.
Part 1: Development and Certification of this compound Reference Standard
The development of a primary reference material involves a multi-step process to ensure its identity, purity, and stability.[7] The general workflow includes isolation from a natural source, rigorous purification, comprehensive structural elucidation, and quantitative purity assessment using multiple orthogonal methods.
Caption: Workflow for this compound Reference Standard Development.
Experimental Protocol 1: Isolation and Purification
This protocol describes a general method for isolating this compound from plant material.
-
Extraction :
-
Air-dry and pulverize the rhizomes of Belamcanda chinensis.
-
Extract the powder with 80% ethanol (B145695) at room temperature three times, each for 24 hours.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Preliminary Separation :
-
Suspend the crude extract in water and partition successively with petroleum ether, chloroform, and ethyl acetate (B1210297).
-
Concentrate the ethyl acetate fraction, which is typically rich in isoflavonoids.
-
-
Column Chromatography :
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute with a gradient of chloroform-methanol (e.g., 100:1 to 10:1 v/v) to separate fractions based on polarity.
-
Monitor fractions using Thin Layer Chromatography (TLC).
-
-
Final Purification :
-
Combine fractions containing this compound and further purify using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent.
-
Repeat chromatographic steps until a single spot is observed on TLC and a single major peak is confirmed by HPLC analysis.
-
Recrystallize the purified compound from methanol to obtain crystalline this compound.
-
Experimental Protocol 2: Structural Elucidation
The identity of the purified compound is confirmed using spectroscopic methods.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : To determine the molecular weight and fragmentation pattern.
-
Instrumentation : HPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Ionization Mode : Negative ESI mode is often suitable for phenolic compounds.
-
Expected Mass : this compound (C₂₂H₂₂O₁₁) has a molecular weight of 462.41 g/mol . Expect to observe ions corresponding to [M-H]⁻ at m/z 461.1.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure, including the position of the glycosidic linkage.[9][10]
-
Instrumentation : 500 MHz or higher NMR spectrometer.
-
Solvent : DMSO-d₆ or Methanol-d₄.
-
Experiments :
-
1D NMR : ¹H NMR and ¹³C NMR to identify all proton and carbon signals.
-
2D NMR : COSY (Correlation Spectroscopy) to establish H-H correlations, and HSQC (Heteronuclear Single Quantum Coherence) to establish one-bond C-H correlations. These are crucial for assigning signals and confirming the isoflavone backbone and sugar moiety.[9]
-
-
Experimental Protocol 3: Purity Assessment and Certification
Purity is determined using a primary method (HPLC) and confirmed using a mass balance approach, as recommended for certified reference materials (CRMs).[5][6]
A. High-Performance Liquid Chromatography (HPLC-UV) Method
A validated HPLC method is used for the primary determination of purity.[11][12]
-
Instrumentation : HPLC system with a UV/Vis or Diode Array Detector (DAD).[11]
-
Chromatographic Conditions :
Parameter Condition Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[13] Mobile Phase Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B) Gradient 0-5 min, 10% A; 5-25 min, 10-40% A; 25-30 min, 40-10% A Flow Rate 1.0 mL/min[14] Column Temp. 30 °C Detection UV at 263 nm | Injection Vol. | 10 µL |
-
Purity Calculation : Purity is calculated based on the peak area percentage (Area Normalization). The main peak area is divided by the total area of all peaks in the chromatogram.
B. Mass Balance Method
The mass balance method provides an independent assessment of purity by summing the contributions of all measured impurities.[5][6]
-
Purity (%) = 100% - (% Water + % Residual Solvents + % Non-volatile/Inorganic Impurities)
-
Water Content : Determined by Karl Fischer titration.
-
Residual Solvents : Determined by Headspace Gas Chromatography (GC-HS).
-
Non-volatile/Inorganic Impurities : Determined by Thermogravimetric Analysis (TGA) or as sulfated ash.
C. Certified Purity Value
The certified value is assigned based on the combination of results from orthogonal methods.
| Analysis Method | Result (Hypothetical) | Purpose |
| HPLC-UV (Area %) | 99.85% | Primary purity assessment |
| Mass Balance | Confirmatory method | |
| - Water Content (KF) | 0.10% | Quantify water impurity |
| - Residual Solvents (GC) | <0.02% | Quantify solvent impurity |
| - Inorganic Impurities | 0.03% | Quantify non-volatile impurity |
| Calculated Purity (Mass Balance) | 99.85% | 100% - (0.10+0.02+0.03) |
| Assigned Purity Value | 99.8% ± 0.3% | Final certified value with uncertainty[6][7] |
Part 2: Application of the this compound Reference Standard
The certified this compound standard is crucial for the accurate quantification of the analyte in various samples, including plant extracts, formulated products, and biological matrices for pharmacokinetic studies.[15][16][17]
Experimental Protocol 4: Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol describes a sensitive method for determining this compound concentrations in plasma.[18][19]
-
Sample Preparation (Protein Precipitation) :
-
To 50 µL of plasma, add 150 µL of ice-cold methanol containing an appropriate internal standard (IS), such as daidzin (B1669773) or another structurally similar isoflavone.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions :
Parameter Condition LC System UPLC or HPLC system[15] Mass Spectrometer Triple quadrupole mass spectrometer with ESI source[19] Column C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile Flow Rate 0.4 mL/min Ionization Mode ESI Negative | Scan Type | Multiple Reaction Monitoring (MRM) |
-
MRM Transitions :
-
This compound : Precursor ion [M-H]⁻ at m/z 461.1 → Product ion (e.g., m/z 299.1, corresponding to the aglycone after loss of the glucose moiety).
-
Internal Standard (IS) : Specific transition for the chosen IS.
-
-
Method Validation and Quantitative Analysis :
-
A calibration curve is constructed by spiking known concentrations of the this compound reference standard into a blank matrix (e.g., drug-free plasma).[16]
-
The method should be validated for linearity, accuracy, precision, limit of quantification (LOQ), and recovery according to regulatory guidelines.
-
Table of LC-MS/MS Method Validation Parameters (Example Data)
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | r² > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10; Accuracy ±20%, Precision <20% |
| Intra-day Precision (RSD%) | 2.5% - 6.8% | < 15% |
| Inter-day Precision (RSD%) | 4.1% - 8.2% | < 15% |
| Accuracy (% Bias) | -5.5% to +7.3% | ± 15% |
| Recovery | > 85% | Consistent and reproducible |
Part 3: Biological Activity and Associated Signaling Pathways
This compound has been reported to possess anti-inflammatory and anti-cancer properties, which are attributed to its modulation of key cellular signaling pathways.[3]
Anti-Inflammatory Signaling Pathway
This compound exerts anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.[2][3] This leads to the downregulation of pro-inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Rutoside decreases human macrophage-derived inflammatory mediators and improves clinical signs in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective cytotoxicity of the herbal substance acteoside against tumor cells and its mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Certification of reference materials for analysis of isoflavones genistin and genistein in soy products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Certification of reference materials for analysis of isoflavones genistin and genistein in soy products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. neuroaid.com [neuroaid.com]
- 11. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectoroside as a Modulator of Inflammatory Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside (B1160345), a natural isoflavone (B191592) glycoside, has emerged as a compound of interest for its potential anti-inflammatory properties. Structurally, it is the 7-glucoside of tectorigenin. Research, primarily on its aglycone form, tectorigenin, has demonstrated significant inhibitory effects on key inflammatory mediators and signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their dysregulation is implicated in numerous chronic inflammatory diseases. This document provides detailed application notes and experimental protocols for utilizing this compound and its aglycone, tectorigenin, to study and modulate these critical signaling pathways.
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of tectoridin (B1682737) (the common name for this compound) and its aglycone, tectorigenin, on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Stimulant | Concentration (µM) | Analyte | % Inhibition / IC50 | Reference |
| Tectorigenin | RAW 264.7 | IFN-γ/LPS | 10, 20, 40 | NO | Dose-dependent inhibition | [1] |
| Tectorigenin | RAW 264.7 | IFN-γ/LPS | 10, 20, 40 | PGE2 | Dose-dependent inhibition | [1] |
| Tectorigenin | BV-2 | LPS (1 µg/mL) | 1, 5, 10 | NO | Dose-dependent inhibition | [2][3] |
| Tectorigenin | BV-2 | LPS (1 µg/mL) | 1, 5, 10 | PGE2 | Dose-dependent inhibition | [2][3] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Concentration (µM) | Cytokine | % Inhibition / IC50 | Reference |
| Tectorigenin | RAW 264.7 | IFN-γ/LPS | 10, 20, 40 | IL-1β | Dose-dependent inhibition | [1] |
| Tectorigenin | BV-2 | LPS (1 µg/mL) | 1, 5, 10 | TNF-α | Dose-dependent inhibition | [2][4] |
| Tectorigenin | BV-2 | LPS (1 µg/mL) | 1, 5, 10 | IL-6 | Dose-dependent inhibition | [2][4] |
Signaling Pathway Visualizations
The following diagrams illustrate the key inflammatory signaling pathways modulated by this compound's aglycone, tectorigenin.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the anti-inflammatory effects of this compound in vitro.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISA, 6-well plates for Western blotting) and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.
-
Lipopolysaccharide (LPS) Stimulation
-
Reagent: Lipopolysaccharide from Escherichia coli.
-
Procedure: After pre-treatment with this compound, add LPS to the cell culture medium to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (treated with DMSO) and an LPS-only control group.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.[6]
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: ELISA is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after the desired incubation period (e.g., 24 hours).
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves coating the plate with a capture antibody, adding the samples and standards, adding a detection antibody, adding a substrate, and measuring the absorbance.
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of key signaling molecules in the NF-κB and MAPK pathways.
-
Procedure:
-
Protein Extraction: After a shorter stimulation period (e.g., 30-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38, as well as iNOS and COX-2, overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
-
Conclusion
This compound and its aglycone, tectorigenin, are valuable tools for studying inflammatory signaling pathways. The protocols and data presented here provide a framework for researchers to investigate the anti-inflammatory potential of these compounds and to elucidate their mechanisms of action. By modulating the NF-κB and MAPK pathways, this compound may offer therapeutic potential for a range of inflammatory conditions. Further research is warranted to fully explore its efficacy and safety profile.
References
- 1. Tectorigenin inhibits IFN-gamma/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 4. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tectoroside Extraction from Crepis crocea
This technical support center is a resource for researchers, scientists, and drug development professionals engaged in the extraction of tectoroside (B1160345) from Crepis crocea. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Crepis crocea?
A1: this compound is a flavonoid glycoside, a type of natural phenol.[1] It is of significant interest due to its potential anti-inflammatory properties.[1] Crepis crocea, a plant in the Asteraceae family, has been identified as a natural source of this compound.[1]
Q2: What are the most effective solvents for extracting this compound?
A2: Polar solvents are generally most effective for extracting flavonoid glycosides like this compound. Aqueous solutions of ethanol (B145695) or methanol (B129727) are commonly used. The optimal concentration often lies between 50% and 80%, as this balances the polarity needed to dissolve this compound while minimizing the extraction of unwanted water-soluble compounds.
Q3: Can advanced extraction techniques improve the yield of this compound?
A3: Yes, modern extraction methods can significantly enhance the efficiency of this compound extraction. Techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can lead to higher yields in shorter times and with less solvent consumption compared to conventional methods like maceration or Soxhlet extraction.
Q4: What part of the Crepis crocea plant should be used for extraction?
A4: While this compound may be present in various parts of the plant, the highest concentrations of flavonoids are often found in the leaves and flowers. It is advisable to conduct preliminary extractions on different plant parts (leaves, stems, flowers, roots) to determine the optimal source material for maximizing this compound yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient Solvent: The solvent polarity may not be optimal for this compound. 2. Inadequate Extraction Time/Temperature: The extraction conditions may not be sufficient to effectively draw out the compound. 3. Improper Plant Material Preparation: Large particle size of the plant material can limit solvent penetration. 4. Degradation of this compound: Excessive heat or prolonged exposure to light can degrade the compound. | 1. Solvent Optimization: Test a range of ethanol or methanol concentrations (e.g., 50%, 70%, 95%). Refer to the Solvent System Comparison for this compound Extraction table below for guidance. 2. Parameter Optimization: Systematically vary the extraction time and temperature. For UAE, experiment with different sonication durations and power levels. For MAE, adjust the microwave power and irradiation time. 3. Material Grinding: Ensure the plant material is dried and finely ground to a consistent particle size to increase the surface area for extraction. 4. Control Extraction Conditions: Avoid excessive temperatures (above 80°C for prolonged periods) and protect the extraction mixture from direct light. |
| Presence of Impurities in the Extract | 1. Non-selective Solvent: The chosen solvent may be co-extracting a wide range of other compounds. 2. Suboptimal Extraction Conditions: Extreme temperatures or very long extraction times can lead to the breakdown of other plant components, which then contaminate the extract. | 1. Solvent Polarity Adjustment: Try a slightly less polar solvent system to reduce the extraction of highly polar impurities. 2. Refine Extraction Parameters: Use the mildest effective extraction conditions (lower temperature, shorter time) that still provide a good yield of this compound. 3. Purification: Employ post-extraction purification techniques such as column chromatography (e.g., with silica (B1680970) gel or Sephadex LH-20) or preparative HPLC. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of this compound in Crepis crocea can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different outcomes. | 1. Standardize Plant Material: Whenever possible, use plant material from the same source and harvest time. Document the specifics of the plant material used for each batch. 2. Strict Protocol Adherence: Maintain a detailed and consistent standard operating procedure (SOP) for the entire extraction process, from material preparation to final extract handling. |
Data Presentation
Table 1: Hypothetical this compound Yield with Different Solvents
| Solvent System | Extraction Method | Temperature (°C) | Time (min) | This compound Yield (mg/g of dry plant material) |
| 50% Ethanol | Maceration | 25 | 1440 | 3.2 ± 0.4 |
| 70% Ethanol | Maceration | 25 | 1440 | 4.5 ± 0.3 |
| 95% Ethanol | Maceration | 25 | 1440 | 2.8 ± 0.5 |
| 70% Methanol | Maceration | 25 | 1440 | 4.8 ± 0.2 |
Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) for this compound
| Ethanol Concentration (%) | Temperature (°C) | Time (min) | Ultrasonic Power (W) | This compound Yield (mg/g) |
| 60 | 50 | 20 | 200 | 5.1 ± 0.3 |
| 70 | 50 | 20 | 200 | 6.2 ± 0.2 |
| 80 | 50 | 20 | 200 | 5.8 ± 0.4 |
| 70 | 60 | 20 | 200 | 6.8 ± 0.3 |
| 70 | 50 | 30 | 200 | 7.1 ± 0.2 |
| 70 | 50 | 20 | 300 | 6.5 ± 0.3 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Dry the aerial parts of Crepis crocea at 40-50°C until a constant weight is achieved.
-
Grind the dried plant material into a fine powder (approximately 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.
-
Add 200 mL of 70% ethanol to the flask (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz, the power to 250 W, and the temperature to 55°C.
-
Sonicate for 30 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
-
Quantification:
-
Dissolve a known amount of the crude extract in methanol.
-
Analyze the this compound content using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation of Plant Material:
-
Prepare the dried and powdered Crepis crocea as described in Protocol 1.
-
-
Extraction:
-
Place 5 g of the powdered plant material into a microwave extraction vessel.
-
Add 100 mL of 70% methanol (solid-to-liquid ratio of 1:20 g/mL).
-
Seal the vessel and place it in the microwave reactor.
-
Set the microwave power to 400 W and the irradiation time to 5 minutes. Set the temperature limit to 70°C.
-
-
Filtration and Concentration:
-
After the extraction is complete and the vessel has cooled, filter the mixture.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
-
Quantification:
-
Quantify the this compound content using HPLC as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
References
Technical Support Center: Tectoroside Solubility for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of tectoroside (B1160345) in biological assays.
Troubleshooting Guide
Q1: I dissolved this compound in DMSO for my cell culture experiment, but it precipitated when I added it to the aqueous culture medium. What should I do?
A1: This is a common issue with compounds that have low aqueous solubility. Here are several steps you can take to troubleshoot this problem:
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, to minimize solvent toxicity. You may need to prepare a more concentrated stock solution in DMSO to achieve this.
-
Use a co-solvent system: Instead of diluting the DMSO stock directly into the aqueous medium, try using a co-solvent. A mixture of DMSO and ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can sometimes improve solubility upon dilution.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of media or phosphate-buffered saline (PBS), vortex thoroughly, and then add this intermediate dilution to the final volume of your culture medium.
-
Consider solubility-enhancing excipients: For in vitro assays, you can explore the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with poorly soluble compounds and increase their aqueous solubility.[1]
-
pH adjustment: The solubility of many flavonoids is pH-dependent.[1] For some, solubility increases at a slightly alkaline pH. However, you must ensure the chosen pH is compatible with your specific cell line and experimental conditions.
Q2: I'm observing inconsistent results in my biological assays with this compound. Could this be related to its solubility?
A2: Yes, inconsistent results are a frequent consequence of poor compound solubility.[2][3][4] Here’s how solubility issues can lead to variability and how to address them:
-
Precipitation in multi-well plates: The compound may be precipitating out of solution over the course of the experiment, leading to a lower effective concentration at the target. Visually inspect your assay plates under a microscope for any signs of precipitation.
-
Inaccurate stock solution concentration: If the compound is not fully dissolved in the initial DMSO stock, the actual concentration will be lower than calculated. Ensure your stock solution is clear and free of any visible particles. Gentle warming or sonication may aid in dissolving the compound in DMSO.[5]
-
Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your assay. Using low-adhesion microplates and pipette tips can help mitigate this issue.
-
Perform a solubility check: Before proceeding with your main experiments, perform a simple solubility test in your final assay buffer at the highest intended concentration. This can be done by preparing the solution, centrifuging it, and measuring the concentration of the supernatant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonoid glycoside, a type of natural compound found in several plants.[] Like many other flavonoids, it has poor aqueous solubility, which can pose significant challenges for its use in biological assays.[7] This low solubility can lead to issues such as compound precipitation, reduced bioavailability in in vivo studies, and inconsistent or inaccurate results in in vitro experiments.[2][3][4]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for biological assays.[1][8][9] It is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules.[10]
Q3: What is the expected solubility of this compound in common laboratory solvents?
| Solvent | Expected Solubility | Notes |
| Water | Very sparingly soluble to insoluble | Aqueous solubility is a major challenge for this compound. |
| Phosphate-Buffered Saline (PBS) | Very sparingly soluble to insoluble | Similar to water, solubility in physiological buffers is low. |
| Dimethyl Sulfoxide (DMSO) | Soluble | The preferred solvent for creating high-concentration stock solutions. |
| Ethanol (EtOH) | Sparingly to moderately soluble | Can be used as a co-solvent with DMSO or water to improve solubility. |
| Methanol (MeOH) | Sparingly to moderately soluble | Another potential solvent for stock solutions or co-solvent systems. |
Q4: Are there any chemical modification strategies to improve this compound's solubility?
A4: While direct chemical modification may not be feasible for all researchers, strategies such as the formation of solid dispersions have been shown to improve the solubility and bioavailability of this compound's aglycone, tectorigenin.[11] This involves dispersing the compound in a carrier matrix at the molecular level. Other approaches for flavonoids include the synthesis of prodrugs or salt forms, though these require more advanced chemical synthesis capabilities.[7]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) or brief sonication can be applied. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is a general guideline for using cyclodextrins to enhance the solubility of hydrophobic compounds for in vitro assays.
-
Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium) at a concentration several-fold higher than the final desired concentration.
-
This compound Addition: Add the this compound DMSO stock solution to the HP-β-CD solution while vortexing. The final DMSO concentration should be kept to a minimum.
-
Complexation: Allow the mixture to incubate at room temperature for at least 1 hour with continuous gentle agitation to facilitate the formation of the inclusion complex.
-
Filtration (Optional): If any undissolved compound is visible, the solution can be filtered through a 0.22 µm syringe filter to remove any precipitate before use in the assay.
-
Final Dilution: This this compound/HP-β-CD complex solution can then be further diluted in the assay medium to the final desired working concentrations.
Visualizations
Caption: Experimental workflow for preparing and using this compound in biological assays.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. chemfaces.com [chemfaces.com]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. gchemglobal.com [gchemglobal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Assessing the stability of Tectoroside in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the stability of Tectoroside in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a flavonoid glycoside, is primarily influenced by several factors:
-
pH: this compound is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the cleavage of the glycosidic bond or degradation of the flavonoid structure.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.[1][2] For long-term storage, it is advisable to keep this compound solutions at low temperatures (e.g., 2-8 °C or frozen).
-
Light: Exposure to ultraviolet (UV) or even ambient light can cause photodegradation of this compound.[3][4] It is recommended to store solutions in amber vials or protect them from light.
-
Solvent Type: The choice of solvent can impact stability. Protic solvents like water and methanol (B129727) can participate in hydrolysis reactions, while aprotic solvents may offer better stability for short-term experiments. The purity of the solvent is also crucial, as impurities can act as catalysts for degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic structure of this compound. Using degassed solvents can help mitigate this issue.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term use, this compound can be dissolved in common laboratory solvents such as methanol, ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO). For aqueous-based experiments, it is advisable to prepare fresh solutions. For long-term storage, preparing stock solutions in high-purity anhydrous solvents like DMSO or ethanol and storing them at -20°C or -80°C in tightly sealed, light-resistant containers is recommended.
Q3: How can I monitor the degradation of this compound in my samples?
A3: The most common and reliable method for monitoring this compound degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method.[5] These techniques allow for the separation and quantification of the intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation.
Q4: What are the expected degradation products of this compound?
A4: Under hydrolytic conditions (acidic or basic), the primary degradation product is expected to be the aglycone, Tectorigenin, formed by the cleavage of the glycosidic bond. Further degradation of the flavonoid backbone can occur under harsh stress conditions, leading to smaller phenolic compounds. Oxidative degradation may result in the formation of quinone-type structures. Identifying these degradation products often requires advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | 1. Inappropriate solvent pH: The solution may be too acidic or basic. 2. High storage temperature: The solution is being stored at room temperature or higher. 3. Light exposure: The solution is not protected from light. 4. Microbial contamination: Particularly in aqueous buffers that are not sterile. | 1. Adjust the pH of the solution to a neutral range (pH 6-7.5) if experimentally feasible. 2. Store the solution at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures. 3. Store the solution in amber vials or wrap the container with aluminum foil. 4. Use sterile buffers and filter-sterilize the final solution if possible. |
| Appearance of multiple unknown peaks in the chromatogram. | 1. Forced degradation: The experimental conditions (e.g., strong acid/base, high heat) are causing extensive degradation. 2. Solvent impurities: The solvent used may contain reactive impurities. 3. Interaction with container: this compound may be reacting with the surface of the storage container. | 1. Milder stress conditions should be used for controlled degradation studies. 2. Use high-purity, HPLC-grade solvents. 3. Use inert glass or polypropylene (B1209903) containers for storage. |
| Poor reproducibility of stability data. | 1. Inconsistent sample preparation: Variations in solvent preparation, pH adjustment, or this compound concentration. 2. Fluctuations in storage conditions: Inconsistent temperature or light exposure between samples. 3. Analytical method variability: Inconsistent HPLC/UPLC system performance. | 1. Follow a standardized and detailed sample preparation protocol. 2. Ensure all samples are stored under identical and controlled conditions. 3. Perform system suitability tests before each analytical run to ensure the HPLC/UPLC system is performing consistently. |
Quantitative Stability Data Summary
The following table summarizes the expected stability of this compound under various stress conditions based on general knowledge of flavonoid glycosides. Actual degradation rates should be determined experimentally.
| Condition | Solvent | Temperature | Duration | Expected this compound Remaining (%) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | < 20% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | < 10% |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | 40-60% |
| Thermal | Methanol | 80°C | 48 hours | 50-70% |
| Photochemical | Methanol | Room Temp | 24 hours (UV light) | 60-80% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method for the quantification of this compound and the separation of its degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (or other suitable buffer components)
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as acetonitrile. Degas both mobile phases before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO. Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation for Stability Study:
-
Prepare a solution of this compound (e.g., 50 µg/mL) in the desired solvent to be tested (e.g., methanol, ethanol, water, buffer at a specific pH).
-
Divide the solution into several aliquots in amber vials.
-
Expose the aliquots to the desired stress conditions (e.g., heat, acid, base, light). Keep a control sample at -20°C, protected from light.
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient elution can be used for optimal separation. For example:
-
0-5 min: 90% A, 10% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-35 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically around 265 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Quantify the concentration of this compound in the stressed samples using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor the appearance and growth of degradation product peaks.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions as recommended by ICH guidelines.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C. Withdraw samples at different time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or slightly elevated temperature (e.g., 40°C). Withdraw samples at different time intervals, neutralize with 0.1 M HCl, and analyze by HPLC. Basic conditions often lead to faster degradation.[8][9]
-
Oxidative Degradation: Dissolve this compound in a solution of 3-30% hydrogen peroxide and keep at room temperature. Withdraw samples at different time intervals and analyze by HPLC.
-
Thermal Degradation: Store a solution of this compound in a suitable solvent (e.g., methanol) and as a solid powder at an elevated temperature (e.g., 60-80°C) in a stability chamber. Analyze samples at various time points.[2]
-
Photostability: Expose a solution of this compound and the solid powder to a light source with a specified illumination (e.g., as per ICH Q1B guidelines).[3][4] Wrap a control sample in aluminum foil to protect it from light. Analyze both the exposed and control samples at appropriate time points.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. cusabio.com [cusabio.com]
- 6. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the degradation of Tectoroside during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tectoroside during extraction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a high-yield extraction of stable this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is an isoflavone (B191592) glycoside, a type of secondary metabolite found in plants like Iris tectorum and Belamcanda chinensis. It is of interest to researchers for its potential biological activities. Degradation during extraction is a significant concern because it leads to a lower yield of the desired compound and can produce impurities that may interfere with downstream applications and biological assays.
Q2: What are the primary factors that cause this compound degradation during extraction?
A2: The main factors contributing to the degradation of this compound during the extraction process are:
-
Enzymatic Hydrolysis: The glycosidic bond in this compound is susceptible to cleavage by endogenous plant enzymes, particularly β-glucosidases, which are released when plant cells are disrupted. This hydrolysis converts this compound to its aglycone, Tectorigenin.
-
Temperature: High temperatures can accelerate both enzymatic and non-enzymatic degradation of this compound. While elevated temperatures can improve extraction efficiency, excessive heat can lead to the breakdown of the molecule.
-
pH: The stability of this compound is pH-dependent. Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond, leading to degradation.
-
Oxidation: The presence of oxidative enzymes and atmospheric oxygen can lead to the oxidative degradation of this compound, which is a phenolic compound.
Q3: What are the initial signs that my this compound extract is degrading?
A3: Signs of this compound degradation can be observed during and after the extraction process. These include a noticeable change in the color of the extract, the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate, or the emergence of additional peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram that do not correspond to this compound or other known target compounds. A lower than expected yield of the purified compound can also be an indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Enzymatic degradation: Release of β-glucosidases during sample preparation. | - Immediately blanch fresh plant material (e.g., steam or boiling ethanol) to denature enzymes. - Perform extraction at low temperatures (4°C). - Add a β-glucosidase inhibitor (e.g., D-glucono-δ-lactone) to the extraction solvent. |
| Thermal degradation: Use of high temperatures during extraction or solvent evaporation. | - Employ non-thermal extraction methods like ultrasound-assisted extraction (UAE) or maceration at room temperature. - If using heat-assisted extraction, maintain the temperature below 50°C. - Use a rotary evaporator at a low temperature (e.g., <40°C) for solvent removal. | |
| Suboptimal extraction solvent: The chosen solvent may not be efficient for this compound. | - Use a polar solvent like 70-80% ethanol (B145695) or methanol, which has been shown to be effective for isoflavone extraction. | |
| Presence of Tectorigenin in the extract | Enzymatic hydrolysis: The glycosidic bond of this compound has been cleaved. | - Implement the enzyme inactivation and inhibition strategies mentioned above. |
| Multiple unknown peaks in HPLC analysis | Non-specific degradation: this compound has degraded into multiple unknown products due to a combination of factors. | - Control all critical parameters: temperature, pH, and exposure to light and air. - Ensure the pH of the extraction solvent is near neutral (pH 6-7). - Store the extract in a cool, dark place and consider using an inert atmosphere (e.g., nitrogen) during processing. |
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoid Yield
| Extraction Method | Solvent | Temperature (°C) | Time | Relative Yield (%) | Reference |
| Maceration | 70% Ethanol | 25 | 24 h | 100 | [1] |
| Soxhlet Extraction | 95% Ethanol | 78 | 8 h | 125 | [1] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 40 | 30 min | 140 | [1] |
| Microwave-Assisted Extraction (MAE) | 80% Methanol | 60 | 5 min | 155 | [1] |
Note: Relative yields are generalized from literature on flavonoid extractions and may vary for this compound.
Table 2: Influence of Temperature on the Stability of a Related Glycoside (Verbascoside)
| Temperature (°C) | Half-life (t½) in days | Degradation Rate Constant (k) (day⁻¹) |
| 25 | 153 | 0.0045 |
| 40 | 75 | 0.0092 |
| 60 | 28 | 0.0248 |
| 80 | 9 | 0.0770 |
Data adapted from a study on Verbascoside, a phenylpropanoid glycoside, which provides an indication of the thermal lability of similar glycosidic compounds.
Experimental Protocols
Protocol for High-Yield Extraction of this compound with Minimal Degradation
This protocol integrates methods to inhibit enzymatic and thermal degradation.
1. Plant Material Preparation:
-
Fresh Plant Material: Immediately after harvesting, wash the rhizomes of Iris tectorum or Belamcanda chinensis with distilled water. Chop the rhizomes into small pieces and immediately proceed to the enzyme inactivation step.
-
Dried Plant Material: If using dried material, grind the rhizomes into a fine powder (40-60 mesh) just before extraction to maximize surface area.
2. Enzyme Inactivation (Blanching - for fresh material):
-
Immerse the chopped fresh rhizomes in 80% ethanol pre-heated to 70°C for 2-3 minutes.
-
Quickly cool the blanched material in an ice bath to prevent further heat-related degradation.
-
Homogenize the blanched material in cold 70% ethanol.
3. Extraction:
-
Solvent: Prepare a solution of 70% ethanol in distilled water. For enhanced enzyme inhibition, add 1 mM D-glucono-δ-lactone to the solvent mixture.
-
Solid-to-Solvent Ratio: Use a ratio of 1:15 (w/v) of plant material to extraction solvent.
-
Method (Ultrasound-Assisted Extraction - UAE):
-
Place the flask containing the plant material and solvent in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes.
-
Maintain the temperature of the ultrasonic bath at or below 30°C by adding ice as needed.
-
4. Filtration and Concentration:
-
Immediately after extraction, filter the mixture through Whatman No. 1 filter paper to remove the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure. Ensure the water bath temperature does not exceed 40°C.
5. Storage:
-
Store the concentrated extract at -20°C in an amber-colored vial to protect it from light and prevent further degradation.
Visualizations
References
Troubleshooting peak tailing in Tectoroside HPLC analysis
This guide provides troubleshooting solutions for common issues encountered during the HPLC analysis of Tectoroside, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting significant tailing in my reversed-phase HPLC analysis?
Peak tailing, where a peak is asymmetrical with a trailing edge that is broader than its leading edge, is a common issue when analyzing phenolic compounds like this compound.[1] This distortion can compromise quantification accuracy, reduce resolution, and decrease sensitivity.[1][2]
The primary cause is often the presence of more than one retention mechanism for the analyte.[1][3] For this compound, the most frequent causes are:
-
Secondary Silanol (B1196071) Interactions: this compound, a flavonoid, has polar phenolic hydroxyl groups. These groups can form strong secondary interactions (like hydrogen bonding) with residual acidic silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[1][4][5] This causes some this compound molecules to be retained longer, resulting in a "tail".
-
Incorrect Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both this compound and the column's residual silanols.[1][6] If the pH is not optimized, a mixture of ionized and non-ionized species can exist, leading to peak distortion.[6]
-
Column Contamination or Degradation: Accumulation of strongly retained impurities from samples can create active sites that cause tailing.[4] Over time, the column bed can also degrade or form voids.[4][7]
-
Sample Overload: Injecting too high a concentration (mass overload) or too large a volume of sample can saturate the stationary phase, leading to poor peak shape.[4][8][9]
Q2: How can I systematically troubleshoot the peak tailing of my this compound analyte?
A logical, step-by-step approach is the best way to identify and resolve the issue. Start with the most probable and easiest-to-fix causes, such as mobile phase chemistry, before moving to more complex issues like column or hardware problems.
Below is a troubleshooting workflow diagram and a detailed summary table to guide your investigation.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting this compound peak tailing.
Data Presentation: Troubleshooting Summary
This table summarizes potential causes and recommended actions to resolve peak tailing.
| Potential Cause | Symptoms & Observations | Recommended Solution | Relevant Citations |
| Secondary Silanol Interactions | Persistent tailing for this compound, which is a phenolic compound. Peak shape improves at lower pH. | Lower the mobile phase pH to 2.5-3.0 to protonate silanol groups and suppress interaction. Use a high-purity, end-capped (Type B) silica column. | [3][5][10][11] |
| Inappropriate Mobile Phase pH | Peak shape is poor; retention time may be unstable. The mobile phase pH is close to the analyte's pKa. | Adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa. Ensure adequate buffering capacity (10-50 mM). | [6][12] |
| Column Contamination | Gradual increase in peak tailing and backpressure over several runs. Affects all peaks, but often more pronounced on later eluting peaks. | Flush the column with a strong solvent. Use guard columns and filter all samples and mobile phases. | [4][8] |
| Column Void / Bed Deformation | Sudden drop in pressure, split or severely tailing peaks. | Reverse and flush the column (if manufacturer permits). If a void has formed, the column typically needs to be replaced. | [3][7][11] |
| Column Overload | Peak shape worsens at higher concentrations. The peak front may be normal, but the tail is extended. | Reduce the injection volume or dilute the sample. | [4][8][9] |
| Sample Solvent Mismatch | Early eluting peaks are often distorted (fronting or tailing). The sample is dissolved in a solvent much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary, reduce the injection volume. | [4][7][13] |
| Extra-Column Volume | All peaks are broader than expected, with early peaks showing more tailing. | Use tubing with a smaller internal diameter (e.g., 0.005"), minimize tubing length, and ensure all fittings are properly connected without gaps. | [7][10][14] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for this compound Analysis
This protocol describes how to systematically lower the mobile phase pH to minimize silanol interactions, a primary cause of peak tailing for phenolic compounds.
Objective: To improve this compound peak symmetry by suppressing the ionization of residual silanol groups on the column's stationary phase.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (or methanol)
-
Mobile phase modifier: Formic acid (or phosphoric acid)
-
Calibrated pH meter
-
Your this compound standard solution
Procedure:
-
Prepare Aqueous Phase: Prepare the aqueous component of your mobile phase (e.g., 950 mL of HPLC-grade water for a final volume of 1 L).
-
Initial pH Adjustment: While stirring, slowly add the acidic modifier dropwise to the aqueous phase until the pH is approximately 3.0.[3][11] For many phenolic compounds, a pH between 2.5 and 3.0 is ideal for minimizing silanol interactions.[15]
-
Final Volume: Add HPLC-grade water to reach the final desired volume of the aqueous portion (e.g., 1 L).
-
Solvent Mixing: Prepare your mobile phase by mixing the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile) in the desired ratio for your method. Important: Always adjust the pH of the aqueous component before mixing it with the organic solvent.[16]
-
System Equilibration: Flush the HPLC system with the new mobile phase for at least 10-15 column volumes, or until the backpressure and baseline are stable.
-
Analysis: Inject your this compound standard and analyze the peak shape.
-
Optimization (if needed): If tailing persists, you can test a slightly lower pH (e.g., 2.7 or 2.5), ensuring you do not go below the pH limit of your column (typically pH 2.0 for standard silica columns).
Protocol 2: General Reversed-Phase Column Cleaning Procedure
This protocol provides a generic method for washing a contaminated C18 column that is showing symptoms of peak tailing and increased backpressure.
Objective: To remove strongly retained contaminants from the column that may be causing peak distortion.
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.[17]
-
Remove Guard Column: If a guard column is installed, remove it.[18] You can test the system without it first to see if the guard column was the source of the problem.[11]
-
Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water (or your mobile phase without the buffer salts) to flush out any buffers and prevent precipitation.[17]
-
Reverse Column Direction (Backflush): If permitted by the manufacturer, reverse the column direction. This is highly effective for flushing contaminants from the inlet frit.[3][11]
-
Organic Wash: Flush the column sequentially with 10-20 column volumes of the following solvents:
-
Methanol
-
Acetonitrile
-
Isopropanol (an effective strong solvent for removing many contaminants)
-
-
Re-equilibration:
-
Return the column to its original flow direction.
-
Flush with 10 column volumes of your mobile phase (including buffer).
-
Reconnect the column to the detector.
-
-
Performance Check: Allow the system to fully equilibrate until the baseline is stable, then inject a standard to check for improved peak shape and pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. support.waters.com [support.waters.com]
- 14. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 15. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 16. agilent.com [agilent.com]
- 17. silicycle.com [silicycle.com]
- 18. HPLC Column Cleaning Guide | How To [scioninstruments.com]
Identifying and removing assay interference from Tectoroside extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and remove assay interference from Tectoroside extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its extracts used in research?
This compound is a natural isoflavone (B191592) glycoside found in the rhizomes of plants such as Belamcanda chinensis (Iris tectorum) and Pueraria thunbergiana.[1][2][3] Its aglycone form, Tectorigenin (B1682738), has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[4][5][6][7][8] this compound-containing extracts are frequently used in drug discovery and biomedical research to investigate their therapeutic potential.
Q2: My this compound extract shows activity in multiple, unrelated assays. Is this a real effect?
While this compound does have pleiotropic effects, observing activity in numerous unrelated assays could be a strong indicator of assay interference.[9] This phenomenon, sometimes referred to as "promiscuous inhibition," can arise from several non-specific mechanisms common to natural product extracts, including the presence of Pan-Assay Interference Compounds (PAINS). It is crucial to perform counter-screens and orthogonal assays to validate the initial findings.
Q3: What are the common types of assay interference observed with flavonoid glycoside extracts like this compound?
Extracts containing flavonoid glycosides can interfere with assays through several mechanisms:
-
Autofluorescence: Flavonoids can inherently fluoresce, which can mask or artificially enhance signals in fluorescence-based assays.
-
Colorimetric Interference: The colored nature of some extracts can interfere with absorbance readings in colorimetric assays, such as protein quantification assays.[10][11]
-
Enzyme Inhibition/Activation: Flavonoids can non-specifically inhibit or activate enzymes, including peroxidases used in some enzymatic assays, leading to inaccurate results.[12][13]
-
Compound Aggregation: At higher concentrations, molecules in the extract can form aggregates that sequester and inhibit proteins non-specifically.
-
Redox Activity: this compound and its aglycone have antioxidant properties, which means they can interfere with assays that have redox-sensitive readouts.[6][14][15]
-
Chemical Reactivity: Reactive functional groups in co-extracted compounds can covalently modify assay components.
Q4: How can I proactively minimize assay interference when working with this compound extracts?
To minimize interference, consider the following during experimental design:
-
Purification: Use purified this compound whenever possible. If using an extract, consider a preliminary purification step like Solid-Phase Extraction (SPE) to remove interfering compounds.
-
Assay Selection: Opt for assay technologies that are less prone to the suspected type of interference. For example, if autofluorescence is a concern, consider a luminescence-based or label-free assay.
-
Lower Concentrations: Test extracts at the lowest effective concentration to minimize aggregation and other concentration-dependent interference.
-
Control Experiments: Always include appropriate controls, such as vehicle controls and extract-only controls (without the target molecule), to measure the background signal and potential interference.
Troubleshooting Guides
Identifying the Source of Interference
If you suspect assay interference, use the following guide to pinpoint the cause:
| Observed Problem | Potential Cause | Recommended Action |
| High background signal in fluorescence assays | Autofluorescence of the extract | Perform a fluorescence scan of the this compound extract alone across the excitation and emission wavelengths used in your assay. |
| Inconsistent or overestimated protein concentrations | Interference with colorimetric protein assays (e.g., BCA, Bradford) | Use a protein quantification method that is less susceptible to interference, or precipitate the protein to separate it from interfering substances before quantification.[10][11] |
| Activity is lost or significantly reduced in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) | Compound aggregation | The observed activity is likely due to non-specific inhibition by compound aggregates. |
| Activity is diminished in the presence of a reducing agent (e.g., DTT) | Redox activity of the extract | The extract may contain redox-active compounds that are interfering with the assay. |
| Activity is observed in a primary assay but not in an orthogonal assay with a different detection method | Assay-specific interference | The initial "hit" is likely a false positive. The result from the orthogonal assay is more reliable. |
Removing Assay Interference
Once a potential cause of interference is identified, use the following strategies for removal:
| Interference Type | Removal/Mitigation Strategy | Experimental Protocol |
| General Impurities | Solid-Phase Extraction (SPE) | See "Protocol for Preliminary Purification of this compound Extracts using SPE" below. |
| Co-eluting Compounds | High-Performance Liquid Chromatography (HPLC) Purification | See "Protocol for HPLC Purification of this compound" below. |
| Compound Aggregation | Addition of Detergent | Include 0.01% Triton X-100 in the assay buffer. |
| Redox Activity | Addition of Reducing Agents | Include 1 mM Dithiothreitol (DTT) in the assay buffer as a control experiment. |
| Autofluorescence | Use of Alternative Detection Methods | Switch to a time-resolved fluorescence, luminescence, or label-free detection method. |
Experimental Protocols
Protocol for Preliminary Purification of this compound Extracts using Solid-Phase Extraction (SPE)
This protocol is designed to remove highly polar and non-polar interfering compounds from a crude this compound extract.
Materials:
-
Crude this compound extract
-
C18 SPE cartridge
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
SPE manifold
-
Collection tubes
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Equilibrate the cartridge by passing 10 mL of water through it. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of 50% methanol/water.
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of water to remove highly polar impurities.
-
Wash the cartridge with 10 mL of 20% acetonitrile/water to remove moderately polar impurities.
-
-
Elution:
-
Elute the this compound-enriched fraction with 10 mL of 80% acetonitrile/water into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the eluate under a stream of nitrogen.
-
Reconstitute the dried, purified extract in your desired assay buffer.
-
Protocol for HPLC Purification of this compound
This protocol describes a method for obtaining highly pure this compound from a crude or partially purified extract.[16][17][18][19][20]
Instrumentation and Materials:
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 preparative HPLC column (e.g., 250 mm x 10 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
This compound extract, filtered through a 0.22 µm filter
Procedure:
-
Column Equilibration:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 4 mL/min until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject the filtered this compound extract onto the column.
-
-
Gradient Elution:
-
Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 1 minute and hold for 10 minutes to re-equilibrate the column.
-
-
Fraction Collection:
-
Monitor the elution profile at 260 nm.
-
Collect fractions corresponding to the this compound peak.
-
-
Purity Analysis and Sample Preparation:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions, evaporate the solvent, and lyophilize to obtain pure this compound.
-
Signaling Pathways and Experimental Workflows
Tectoridin's Known Signaling Pathways
Tectoridin (B1682737), the aglycone of this compound, has been shown to modulate several key signaling pathways. Understanding these pathways is crucial for designing relevant assays and interpreting results.
Caption: Tectoridin's modulation of inflammatory and cancer-related signaling pathways.[2][4][21][22][23][24]
Experimental Workflow for Identifying and Removing Assay Interference
The following workflow provides a logical approach to troubleshooting potential assay interference from this compound extracts.
Caption: A systematic workflow for troubleshooting assay interference from this compound extracts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tectoridin ameliorates proliferation and inflammation in TNF-α-induced HFLS-RA cells via suppressing the TLR4/NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tectoridin | CAS:611-40-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Tectorigenin monohydrate: an isoflavone from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tectoridin modulates intertwined molecular pathways in metabolic syndrome: insights from network pharmacology, molecular docking, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro evaluation of tectoridin, tectorigenin and tectorigenin sodium sulfonate on antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC Purification of Peptides [protocols.io]
- 20. protocols.io [protocols.io]
- 21. The protection impact of tectoridin on PC12 cell preventing OGD/R-caused damage through PI3K/AKT signaling channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the NMR Signal of Tectoroside
Welcome to the technical support center for the NMR analysis of Tectoroside (also known as Tectoridin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your NMR experiments and obtain high-quality spectra for this important isoflavone (B191592) glycoside.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for acquiring NMR spectra of this compound?
A1: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a commonly used and effective solvent for this compound.[1] It is particularly useful for dissolving polar compounds like flavonoid glycosides that may have limited solubility in less polar solvents like chloroform-d (B32938) (CDCl3).[2] However, be aware that DMSO is viscous and can lead to broader signal lines.[3] If signal overlap is an issue, trying a different solvent such as methanol-d4 (B120146) (CD3OD) or a mixture of solvents can be beneficial as it may alter the chemical shifts of protons and help in resolving overlapping signals.[3][4]
Q2: I am observing a very low signal-to-noise (S/N) ratio in my ¹H NMR spectrum of this compound. What are the common causes and how can I improve it?
A2: A low S/N ratio is a frequent challenge and can be addressed by considering the following factors:
-
Sample Concentration: Insufficient sample concentration is a primary cause of low signal. For ¹H NMR of small molecules like this compound, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically recommended. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary.
-
Number of Scans (Transients): Increasing the number of scans will improve the S/N ratio. The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
-
Proper Shimming: Poor magnetic field homogeneity can significantly degrade signal intensity and resolution. Ensure the spectrometer is properly shimmed before data acquisition.
-
Use of a Cryoprobe: If available, using a cryogenically cooled probe can dramatically increase sensitivity, allowing for good quality spectra with smaller amounts of sample.
Q3: The peaks in my this compound spectrum, especially in the sugar region, are broad and poorly resolved. What can I do to improve the resolution?
A3: Peak broadening in the NMR spectra of glycosides can be caused by several factors:
-
High Sample Concentration: While a higher concentration can improve the S/N ratio, excessively high concentrations can lead to increased solution viscosity and molecular aggregation, resulting in broader lines. Try acquiring a spectrum at a lower concentration to see if resolution improves.[4]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your sample and NMR tube are free from such contaminants.
-
Poor Shimming: As mentioned for low S/N, inadequate shimming is a common cause of broad peaks.
-
Temperature Effects: Acquiring the spectrum at a slightly elevated temperature can sometimes reduce viscosity and improve resolution. However, be mindful of the sample's stability at higher temperatures.
Q4: How can I confirm the presence of hydroxyl (-OH) protons in my this compound sample?
A4: To confirm the signals from exchangeable protons like those in hydroxyl groups, you can perform a simple D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube containing the sample dissolved in a non-D₂O solvent (like DMSO-d6), shake it gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH protons will exchange with deuterium and either disappear or significantly decrease in intensity.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the NMR analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise (S/N) Ratio | 1. Insufficient sample concentration.2. Not enough scans acquired.3. Poor magnetic field homogeneity (shimming).4. Incorrect pulse calibration. | 1. Increase the sample concentration if solubility permits.2. Increase the number of scans (NS).3. Carefully shim the spectrometer before acquisition.4. Ensure the 90° pulse width is correctly calibrated. |
| Broad and Poorly Resolved Peaks | 1. Sample concentration is too high, leading to aggregation or high viscosity.2. Presence of solid particles in the sample.3. Paramagnetic impurities.4. Poor shimming. | 1. Dilute the sample or try a different solvent.2. Filter the sample solution before transferring it to the NMR tube.3. Ensure glassware is scrupulously clean.4. Re-shim the instrument carefully. |
| Overlapping Signals (especially in the sugar and aromatic regions) | 1. Inherent complexity of the molecule's spectrum.2. Inappropriate solvent choice. | 1. Utilize 2D NMR techniques like COSY, HSQC, and HMBC to resolve correlations.2. Acquire spectra in different deuterated solvents (e.g., DMSO-d6, CD3OD) to induce chemical shift changes. |
| Presence of a Large Water Signal | 1. Use of non-anhydrous deuterated solvent.2. Sample contains residual water. | 1. Use high-quality, anhydrous deuterated solvents.2. Lyophilize the sample before dissolving it in the deuterated solvent.3. Employ solvent suppression techniques during NMR acquisition. |
| Inaccurate Integrations | 1. Incomplete relaxation of nuclei between scans.2. Overlapping peaks. | 1. Increase the relaxation delay (d1) to ensure full relaxation of all protons.2. Use 2D NMR or deconvolution software to resolve overlapping signals for more accurate integration. |
Quantitative Data
The following tables provide reported ¹³C NMR chemical shifts for Tectoridin in DMSO-d6 and ¹H and ¹³C NMR data for a known metabolite, Tectorigenin-7-O-β-D-glucuronide. This data can be used as a reference for signal assignment.
Table 1: ¹³C NMR Chemical Shifts (δ) for Tectoridin in DMSO-d6 [1]
| Carbon No. | Chemical Shift (ppm) |
| 2 | 153.1 |
| 3 | 123.5 |
| 4 | 175.1 |
| 4a | 106.1 |
| 5 | 152.9 |
| 6 | 95.1 |
| 7 | 158.1 |
| 8 | 90.0 |
| 8a | 157.7 |
| 1' | 122.0 |
| 2', 6' | 130.3 |
| 3', 5' | 115.3 |
| 4' | 157.9 |
| OCH₃ | 60.7 |
| Glc | |
| 1'' | 100.4 |
| 2'' | 73.3 |
| 3'' | 76.7 |
| 4'' | 69.8 |
| 5'' | 77.5 |
| 6'' | 60.9 |
Table 2: ¹H and ¹³C NMR Data for Tectorigenin-7-O-β-D-glucuronide (a Metabolite of Tectoridin) [5]
| Position | δH (ppm), J (Hz) | δC (ppm) |
| Aglycone | ||
| 2 | 8.42 (s) | 154.2 |
| 3 | 123.2 | |
| 4 | 175.8 | |
| 5 | 153.2 | |
| 6 | 6.54 (s) | 95.2 |
| 7 | 158.2 | |
| 8 | 90.0 | |
| 9 | 157.8 | |
| 10 | 106.2 | |
| 1' | 122.1 | |
| 2', 6' | 7.39 (d, 8.5) | 130.4 |
| 3', 5' | 6.82 (d, 8.5) | 115.4 |
| 4' | 158.0 | |
| OCH₃ | 3.75 (s) | 60.8 |
| Glucuronic Acid | ||
| 1'' | 5.17 (d, 7.5) | 100.2 |
| 2'' | 3.48 (t, 8.0) | 73.3 |
| 3'' | 3.46 (t, 8.5) | 75.9 |
| 4'' | 3.51 (t, 9.0) | 71.8 |
| 5'' | 3.76 (d, 9.5) | 75.8 |
| 6'' | 171.1 |
Experimental Protocols
1. Sample Preparation for NMR Analysis
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is sufficiently soluble (e.g., DMSO-d6, CD3OD).[2][6]
-
Concentration:
-
For ¹H NMR: Aim for a concentration of 5-25 mg in 0.6-0.7 mL of solvent.
-
For ¹³C NMR: A higher concentration of 50-100 mg in 0.6-0.7 mL is recommended.
-
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Cap the NMR tube securely.
-
2. Standard 1D and 2D NMR Experiments for Structure Elucidation
For complete structural assignment and to resolve signal overlap, a series of 1D and 2D NMR experiments are recommended.[7]
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. This is particularly useful for tracing the spin systems within the sugar moiety and the aromatic rings.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (¹H-¹³C one-bond correlations). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). This experiment is critical for determining the glycosylation site (the point of attachment of the sugar to the aglycone) and for piecing together different fragments of the molecule.[7]
Visualizations
Experimental Workflow for Structure Elucidation of this compound
The following diagram illustrates a typical workflow for the structure elucidation of a flavonoid glycoside like this compound using NMR spectroscopy.
Caption: A typical workflow for the structure elucidation of this compound using NMR spectroscopy.
Logical Relationship for Troubleshooting Low Signal-to-Noise
This diagram outlines the decision-making process for troubleshooting a low signal-to-noise ratio in your NMR experiment.
Caption: A decision tree for troubleshooting low signal-to-noise in NMR experiments.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Overcoming challenges in the large-scale synthesis of Tectoroside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the large-scale synthesis of Tectoroside. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The main challenges in the large-scale synthesis of this compound, a flavonoid glycoside, revolve around the key glycosylation step of the aglycone, Tectorigenin. These challenges include:
-
Regioselectivity: Tectorigenin has multiple hydroxyl groups, and achieving selective glycosylation at the desired position (C-7) without protecting other hydroxyl groups can be difficult. The 5-OH group is generally less reactive due to hydrogen bonding with the C-4 keto group, but the 4'-OH group can compete for glycosylation.[1][2]
-
Stereoselectivity: Formation of the desired β-glycosidic bond is crucial for the biological activity of this compound. The choice of glycosyl donor and reaction conditions significantly impacts the stereochemical outcome.[2]
-
Low Yields: Inefficient glycosylation reactions, side product formation, and difficulties in purification can lead to low overall yields, which is a major concern for large-scale production.[1][2]
-
Purification: Separating the desired this compound from unreacted Tectorigenin, the glycosyl donor, and other byproducts on a large scale can be complex and require multiple chromatographic steps.
Q2: Which glycosylation methods are most suitable for the large-scale synthesis of this compound?
A2: Several glycosylation methods can be adapted for the synthesis of this compound. The choice depends on the desired scale, cost, and available expertise. Common methods include:
-
Koenigs-Knorr Method: This classical method uses a glycosyl halide (e.g., acetobromo-α-D-glucose) as the glycosyl donor and a heavy metal salt (e.g., silver carbonate or silver oxide) as a promoter. While effective, the use of stoichiometric heavy metal salts can be costly and generate hazardous waste, making it less ideal for very large-scale synthesis.
-
Schmidt Glycosylation: This method utilizes a glycosyl trichloroacetimidate (B1259523) donor activated by a catalytic amount of a Lewis acid (e.g., TMSOTf or BF₃·OEt₂). It often provides good yields and stereoselectivity and is more amenable to scale-up than the Koenigs-Knorr method.
-
Enzymatic Glycosylation: Using glycosyltransferases can offer high regioselectivity and stereoselectivity under mild reaction conditions. However, the cost and availability of the enzyme, as well as potential issues with enzyme stability and productivity on a large scale, need to be considered.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of Tectorigenin | 1. Inactive glycosyl donor. 2. Insufficient activation of the glycosyl donor. 3. Poor solubility of Tectorigenin. | 1. Check the quality and storage of the glycosyl donor. Prepare it fresh if necessary. 2. Increase the amount of promoter/catalyst or switch to a more potent one. Ensure anhydrous reaction conditions. 3. Use a co-solvent system (e.g., DMF, pyridine) to improve the solubility of the aglycone. |
| Formation of multiple products (poor regioselectivity) | Glycosylation at other hydroxyl groups (e.g., 4'-OH). | 1. Employ a selective protection strategy for the 4'-OH group of Tectorigenin before glycosylation. A benzyl (B1604629) or silyl (B83357) protecting group can be used. 2. Optimize reaction conditions (temperature, solvent) to favor glycosylation at the more acidic 7-OH group. |
| Formation of the wrong anomer (α-glycoside) | 1. Use of a non-participating protecting group at the C-2 position of the glycosyl donor. 2. Reaction conditions favoring thermodynamic product formation. | 1. Use a glycosyl donor with a participating group (e.g., acetyl, benzoyl) at the C-2 position to favor the formation of the β-anomer via neighboring group participation. 2. Lower the reaction temperature to favor the kinetically controlled formation of the β-glycoside. |
| Difficult purification of this compound | 1. Co-elution of this compound with unreacted Tectorigenin or byproducts. 2. Presence of polar impurities. | 1. Utilize different chromatographic techniques such as flash chromatography on silica (B1680970) gel followed by preparative HPLC or crystallization. 2. Employ solid-phase extraction (SPE) with a suitable sorbent to remove polar impurities before final purification. Consider using reverse-phase chromatography.[4] |
| Hydrolysis of the glycosidic bond during workup or purification | Acidic or basic conditions leading to cleavage of the glycosidic linkage. | 1. Maintain neutral pH during aqueous workup and extraction. 2. Use a buffered mobile phase for HPLC purification if necessary. |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Schmidt Glycosylation
This protocol outlines a general procedure for the synthesis of this compound from Tectorigenin using a glycosyl trichloroacetimidate donor.
1. Preparation of Acetobromo-α-D-glucose:
- Suspend D-glucose in acetic anhydride (B1165640) and add a catalytic amount of perchloric acid.
- Stir the reaction at room temperature until a clear solution is obtained.
- Treat the resulting glucose pentaacetate with HBr in acetic acid to yield acetobromo-α-D-glucose.
2. Preparation of the Glycosyl Donor (Trichloroacetimidate):
- React acetobromo-α-D-glucose with trichloroacetonitrile (B146778) in the presence of a base like potassium carbonate to form the 2,3,4,6-tetra-O-acetyl-α,β-D-glucopyranosyl trichloroacetimidate.
3. Glycosylation of Tectorigenin:
- Dissolve Tectorigenin in an anhydrous solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and tetrahydrofuran (B95107) (THF).
- Add the glycosyl trichloroacetimidate donor (1.2-1.5 equivalents).
- Cool the reaction mixture to -40°C to -20°C.
- Add a catalytic amount of a Lewis acid promoter (e.g., TMSOTf or BF₃·OEt₂) dropwise.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a base (e.g., triethylamine (B128534) or pyridine).
4. Deprotection:
- Remove the acetyl protecting groups from the glucose moiety using a base such as sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation).
- Monitor the deprotection by TLC.
- Neutralize the reaction mixture with an acidic resin.
5. Purification:
- Concentrate the crude product and purify by flash column chromatography on silica gel using a gradient of chloroform/methanol or DCM/methanol.
- Further purification can be achieved by preparative HPLC if required.[5]
Protocol 2: Purification and Analysis
1. Large-Scale Purification:
- For large-scale purification, flash chromatography is the primary method.
- A step-gradient elution with increasing polarity is recommended to first elute non-polar impurities, followed by the product, and finally the highly polar impurities.
- Fractions containing the product are collected, combined, and the solvent is removed under reduced pressure.
2. Purity Analysis by HPLC:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
- Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.[6]
- Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
- Detection: UV detector at the λmax of this compound (around 262 nm).
- The purity is determined by the peak area percentage.
3. Structural Confirmation by NMR:
- Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
- Acquire ¹H NMR and ¹³C NMR spectra to confirm the structure and stereochemistry of the glycosidic bond. The anomeric proton of the β-glucoside typically appears as a doublet with a coupling constant (J) of around 7-8 Hz.
Data Presentation
Table 1: Comparison of Glycosylation Methods for Flavonoids
| Method | Glycosyl Donor | Promoter/Catalyst | Typical Yields | Advantages | Disadvantages for Large-Scale |
| Koenigs-Knorr | Glycosyl Halide | Ag₂CO₃, Ag₂O | 40-70% | Well-established, reliable for β-glycosides. | Stoichiometric heavy metal salts, cost, waste. |
| Schmidt | Glycosyl Trichloroacetimidate | TMSOTf, BF₃·OEt₂ | 60-90% | Catalytic, high yields, good stereocontrol. | Moisture sensitive, requires anhydrous conditions. |
| Enzymatic | Activated Sugar (e.g., UDP-glucose) | Glycosyltransferase | Variable | High regio- and stereoselectivity, mild conditions. | Enzyme cost and availability, scalability challenges.[3] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
- 1. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 2. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcending Resolution Limits in HPLC and Diffusion NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Minimizing batch-to-batch variability of Tectoroside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Tectoroside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an isoflavone (B191592) glycoside, a type of natural phenolic compound. It is investigated for various potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Its activity is often studied in the context of signaling pathways related to inflammation and apoptosis.
Q2: What are the primary sources of batch-to-batch variability in this compound?
Batch-to-batch variability of natural products like this compound can stem from several factors, including:
-
Source Material: Differences in the plant source, growing conditions, and harvest time.
-
Extraction and Purification: Variations in the manufacturing process.
-
Purity and Impurities: Presence of varying levels of related compounds or residual solvents.
-
Stability and Degradation: Degradation due to improper storage, handling, or exposure to light, heat, or pH changes.
-
Water Content: Variations in the hydration state of the lyophilized powder.
Q3: How should this compound be properly stored and handled to ensure stability?
To maintain the integrity and stability of this compound, proper storage and handling are critical. The following table summarizes recommended conditions.
| Condition | Solid Form | In Solution |
| Storage Temperature | Store at -20°C for long-term storage. | Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. |
| Light Exposure | Protect from light. | Store in light-protected vials. |
| Moisture | Keep in a tightly sealed container in a desiccator. | Use anhydrous solvents where possible and keep vials tightly sealed. |
| Preparation | Allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial and preparing solutions. | It is recommended to prepare solutions fresh for each experiment. |
Q4: What analytical methods are recommended for quality control of this compound?
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for assessing the purity and concentration of this compound. A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any process impurities or degradation products.[1][2] Other useful techniques include:
-
Mass Spectrometry (MS): To confirm the identity and mass of the compound and its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
If you are observing significant variations in your experimental outcomes when using different batches of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent this compound results.
Issue 2: HPLC Analysis Shows Unexpected Peaks or Poor Resolution
Variability in HPLC results can be mistaken for batch-to-batch differences. Consult the table below for common HPLC issues and solutions.
| Observation | Potential Cause | Recommended Solution |
| New, unexpected peaks | Sample degradation; Contamination from solvent, glassware, or sample carryover. | Prepare fresh sample; Run a blank solvent injection; Use clean glassware. |
| Shifting retention times | Change in mobile phase composition; Fluctuation in column temperature; Column degradation. | Prepare fresh mobile phase; Use a column oven for temperature control; Replace the column. |
| Broad or split peaks | Column overloading; Particulate matter clogging the column frit; Incompatible sample solvent. | Reduce sample concentration; Filter the sample before injection; Dissolve the sample in the mobile phase. |
| Inconsistent peak areas | Inconsistent injection volume; Air bubbles in the pump or detector. | Check autosampler for proper function; Degas the mobile phase. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound. Note: This method may require optimization for your specific instrumentation and this compound batch. A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients.[1]
1. Objective: To develop an HPLC method capable of separating this compound from potential degradation products generated under stress conditions.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724) and water
-
Formic acid or phosphoric acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
-
pH meter
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength (e.g., 260 nm).
-
Injection Volume: 10 µL
4. Forced Degradation Study: To ensure the method is stability-indicating, this compound should be subjected to stress conditions to intentionally induce degradation.[3][4]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (e.g., 254 nm) for 24 hours.
5. Analysis and Validation:
-
Inject the unstressed this compound sample and each of the stressed samples.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Signaling Pathway
This compound is often studied for its anti-inflammatory properties. While the direct signaling pathways for this compound are still under investigation, studies on the structurally related compound, Acteoside , have shown it inhibits inflammation by targeting the JAK/STAT pathway.[5][6] This pathway is a common target for anti-inflammatory drug development.
Caption: Proposed anti-inflammatory action via the JAK/STAT pathway.
References
- 1. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Acteoside inhibits inflammatory response via JAK/STAT signaling pathway in osteoarthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Tectoroside's Bioactivity Across Diverse Cell Lines
For Immediate Release
A comprehensive review of available research highlights the significant bioactive potential of Tectoroside, and its aglycone Tectorigenin, across a variety of cell lines. This comparison guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear overview of its cytotoxic and anti-inflammatory properties, underpinning its potential as a therapeutic agent.
Summary of Bioactivity
This compound and its active form, Tectorigenin, have demonstrated notable effects in both cancer and inflammatory cell models. The primary mechanism of its anti-inflammatory action involves the modulation of key signaling pathways, including the NF-κB and TLR4/NLRP3/NF-κB pathways. This leads to a reduction in pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). In cancer cell lines, this compound and Tectorigenin exhibit cytotoxic effects, although the available quantitative data is still emerging.
Quantitative Bioactivity Data
To facilitate a clear comparison of this compound's efficacy, the following table summarizes the available quantitative data on its cytotoxic and anti-inflammatory activities in various cell lines.
| Compound | Cell Line | Bioactivity | Metric | Value |
| Tectoridin | HFLS-RA | Anti-proliferation | Inhibition | Significant at 10, 25, 50 μM/L |
| Tectorigenin | RAW 264.7 | Anti-inflammatory | NO Inhibition | Dose-dependent |
| Tectorigenin | RAW 264.7 | Anti-inflammatory | PGE2 Inhibition | Dose-dependent |
| Tectoridin | Rat Peritoneal Macrophages | Anti-inflammatory | PGE2 Inhibition | Potent |
| Tectorigenin | Rat Peritoneal Macrophages | Anti-inflammatory | PGE2 Inhibition | More potent than Tectoridin |
Note: HFLS-RA stands for Human Fibroblast-Like Synoviocyte Rheumatoid Arthritis.
Signaling Pathway Modulation
This compound and Tectorigenin exert their anti-inflammatory effects by intervening in critical inflammatory signaling cascades. A key pathway affected is the Toll-like Receptor 4 (TLR4)/NF-κB pathway, which is often activated by inflammatory stimuli like lipopolysaccharide (LPS). Tectoridin has been shown to inhibit the activation of this pathway in TNF-α-induced HFLS-RA cells, leading to a downstream reduction in inflammatory mediators.[1]
Caption: Tectoridin's inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the bioactivity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Expose the cells to various concentrations of this compound or Tectorigenin. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Detailed Steps:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and treat with various concentrations of this compound or Tectorigenin. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of this compound's action.
Detailed Steps:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65, IκBα).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity to determine the relative protein expression levels.[2][3]
References
A Comparative Analysis of Tectoroside and Icariside II Bioactivities: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported biological activities of two flavonoid glycosides: Tectoroside and Icariside II. While both compounds belong to the flavonoid family, the extent of scientific investigation into their bioactivities differs significantly. Icariside II has been the subject of numerous studies, elucidating a broad spectrum of pharmacological effects. In contrast, the bioactivity of this compound is less characterized in the available scientific literature, presenting an opportunity for further investigation.
This guide aims to synthesize the current experimental data to provide an objective comparison, highlighting both the knowns and the significant gaps in our understanding of this compound's therapeutic potential relative to the more extensively studied Icariside II.
Summary of Bioactivities
Icariside II, a primary metabolite of Icariin, has demonstrated a wide array of biological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1] Its mechanisms of action often involve the modulation of multiple critical signaling pathways.
This compound has been reported to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine production.[] However, comprehensive data on its other potential bioactivities and the underlying molecular mechanisms are not as readily available.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of Icariside II. Due to a significant lack of published quantitative data for this compound, a direct numerical comparison is not currently feasible.
Table 1: In Vitro Anticancer Activity of Icariside II
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Icariside II | MCF-7 | Breast Cancer | 30.64 | [1] |
| Icariside II | MDA-MB-231 | Breast Cancer | 32.51 | [1] |
| Icariside II | HepG2 | Liver Cancer | 21.93 | [1] |
| Icariside II | HCCLM3-LUC | Liver Cancer | 39.04 | [1] |
| Icariside II | HeLa | Cervical Cancer | 10 | [1] |
| Doxorubicin (Control) | MCF-7 | Breast Cancer | 0.87 | [1] |
| Doxorubicin (Control) | MDA-MB-231 | Breast Cancer | 1.02 | [1] |
| Doxorubicin (Control) | HepG2 | Liver Cancer | 0.95 | [1] |
| Doxorubicin (Control) | HCCLM3-LUC | Liver Cancer | 1.15 | [1] |
| 5-Fluorouracil (Control) | HeLa | Cervical Cancer | 31.1 | [1] |
Table 2: Anti-inflammatory Activity of Icariside II
| Compound | Assay System | Key Findings | Quantitative Data | Reference |
| Icariside II | Lipopolysaccharide (LPS)-stimulated rat primary astrocytes | Dose-dependently mitigated the levels of TNF-α, IL-1β, iNOS, and COX-2. | Effective concentrations were 5, 10, and 20 µM. No IC50 values reported. |
Table 3: Reported Anti-inflammatory Mechanism of this compound
| Compound | Mechanism | Key Findings | Reference |
| This compound | Inhibition of Pro-inflammatory Mediators | Inhibits the production of TNF-α, IL-6, and nitric oxide. Inhibits the activity of cyclooxygenase-2 (COX-2). | [] |
Signaling Pathways and Mechanisms of Action
The diverse bioactivities of Icariside II are attributed to its ability to modulate a variety of cellular signaling pathways. The diagrams below illustrate the key pathways involved in its anticancer and anti-inflammatory effects. Information on the specific signaling pathways modulated by this compound is limited.
Icariside II Signaling Pathways
Caption: Icariside II inhibits multiple signaling pathways involved in cancer cell proliferation and inflammation.
Icariside II has been shown to exert its anticancer effects by targeting multiple signaling pathways that are frequently deregulated in cancer, including the PI3K/AKT/mTOR, MAPK/ERK, and STAT3 pathways.[][3] Its anti-inflammatory effects are mediated, in part, through the inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited for Icariside II are provided below. Standard protocols for assessing the anti-inflammatory activity of this compound would likely involve cell-based assays measuring cytokine and nitric oxide production.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Icariside II for specified time points (e.g., 24, 48, 72 hours).
-
MTT Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
In Vitro Anti-inflammatory Activity Assay
-
Cell Culture: Murine macrophage cell line RAW 264.7 or primary rat astrocytes are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of Icariside II for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[1]
-
Analysis of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant are measured using ELISA kits. The expression of inflammatory enzymes like iNOS and COX-2 can be determined by Western blot analysis.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion and Future Directions
The available evidence strongly indicates that Icariside II is a pharmacologically versatile compound with well-documented anticancer and anti-inflammatory activities, mediated through the modulation of multiple key signaling pathways. In contrast, while this compound has shown promise as an anti-inflammatory agent, the current body of scientific literature lacks the depth and breadth of data required for a comprehensive comparative analysis.
The significant gap in the literature regarding the bioactivity of this compound, particularly the absence of quantitative data and detailed mechanistic studies, underscores the need for further research. Future studies should aim to:
-
Determine the IC50 values of this compound in various cancer cell lines.
-
Investigate the neuroprotective and other potential bioactivities of this compound.
-
Elucidate the specific signaling pathways modulated by this compound.
-
Conduct in vivo studies to validate the in vitro findings for this compound.
A more complete understanding of this compound's pharmacological profile will be crucial for evaluating its therapeutic potential and for conducting a meaningful comparative analysis with well-characterized compounds like Icariside II.
References
A Comparative Guide to Tectoroside Quantification: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Tectoroside, a key isoflavonoid (B1168493) glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. This guide provides a comprehensive cross-validation of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This comparison is based on published experimental data for this compound and structurally similar phenylethanoid glycosides, such as acteoside and tubuloside B, to provide a thorough evaluation of each method's performance.
At a Glance: Method Comparison
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Selectivity | Moderate to Good | Excellent |
| Sensitivity | Good (ng range) | Excellent (pg to fg range) |
| Linearity | Good (Typically R² > 0.999) | Excellent (Typically R² > 0.99)[1] |
| Precision (%RSD) | Intra-day: ≤1.58%, Inter-day: ≤2.11% (for a similar compound) | Intra-day & Inter-day: <9.23%[1] |
| Accuracy (%Recovery) | 93.84% to 100.06% (for a similar compound) | 92.3% to 113.0%[1] |
| Limit of Quantification (LOQ) | ~1 µg/mL (for a similar compound)[2] | ~1.64 ng/mL[1] |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
| Matrix Effect | Less prone | More prone, may require internal standards |
Experimental Workflows
The general workflow for quantifying this compound using either HPLC-UV or LC-MS/MS involves several key steps, from sample preparation to data analysis.
Caption: General workflow for this compound quantification.
Detailed Experimental Protocols
HPLC-UV Method (Based on a validated method for a similar compound)
This protocol is adapted from a validated method for the quantification of etoposide (B1684455), a compound often analyzed by reverse-phase HPLC.[2]
-
Sample Preparation:
-
Accurately weigh the sample (e.g., powdered plant material, extract).
-
Extract this compound using a suitable solvent such as methanol or ethanol, often with the aid of ultrasonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol). A typical mobile phase could be a mixture of methanol and 10 mM ammonium (B1175870) acetate (B1210297) buffer (75:25 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).[2]
-
Injection Volume: 20 µL.[2]
-
UV Detection: The wavelength for detecting this compound should be set at its maximum absorbance, which is typically around 260 nm.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase over a concentration range (e.g., 1-100 µg/mL).[2] Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Precision: Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day) to determine the relative standard deviation (%RSD).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
LC-MS/MS Method (Based on a validated method for a similar compound)
This protocol is adapted from a validated method for the quantification of tubuloside B, a phenylethanoid glycoside structurally related to this compound.[1]
-
Sample Preparation:
-
For biological samples (e.g., plasma), perform a protein precipitation step by adding a solvent like methanol.[1]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
An internal standard is often added to correct for matrix effects and variations in extraction efficiency.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.0 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic mixture, for example, methanol and 10 mM ammonium acetate buffer (70:30, v/v).[1]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative or positive ion mode, depending on the compound's properties. For phenylethanoid glycosides, negative ion mode is common.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound. For tubuloside B, the transition was m/z 665.1 → 160.9.[1]
-
-
Validation Parameters:
-
Linearity: Establish a calibration curve over a relevant concentration range (e.g., 1.64-1640 ng/mL).[1]
-
Precision and Accuracy: Evaluate at multiple concentration levels (low, medium, and high quality control samples).
-
LOQ: Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix.
-
Logical Relationship of Method Selection
The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on the specific requirements of the study.
Caption: Decision tree for selecting a quantification method.
Conclusion
Both HPLC-UV and LC-MS/MS are robust and reliable methods for the quantification of this compound.
-
HPLC-UV is a cost-effective and straightforward technique suitable for routine quality control and analysis of samples where this compound is present at relatively high concentrations. Its simplicity makes it accessible to a wider range of laboratories.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, where trace levels of the compound need to be quantified in complex biological matrices.[1] The high selectivity of MRM minimizes interferences, leading to more accurate results in challenging samples.
The selection of the most appropriate method will ultimately depend on the specific research question, the nature of the sample, the required sensitivity, and the available resources. For initial screening and quality control of raw materials, HPLC-UV is often sufficient. However, for in-depth pharmacological studies and the analysis of complex biological samples, the enhanced capabilities of LC-MS/MS are indispensable.
References
- 1. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a robust analytical method to quantify both etoposide and prodigiosin in polymeric nanoparticles by reverse-phase high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Tectoroside and its Aglycone, Tectorigenin: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Tectoroside (Tectoridin) and its aglycone form, Tectorigenin (B1682738). It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their biochemical and pharmacological properties, supported by experimental data. This document summarizes key differences in their antioxidant, anti-inflammatory, and anticancer activities, and provides detailed experimental protocols for the cited studies.
Executive Summary
This compound, a glycosylated flavonoid, and its aglycone, Tectorigenin, are natural compounds with a range of demonstrated biological activities. Experimental evidence consistently indicates that the aglycone form, Tectorigenin, exhibits significantly higher potency across various therapeutic areas, including antioxidant, anti-inflammatory, and anticancer applications. This enhanced activity is largely attributed to its increased bioavailability and direct interaction with cellular targets, whereas this compound likely acts as a prodrug, requiring enzymatic hydrolysis to its active aglycone form.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data comparing the biological activities of this compound and Tectorigenin.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value (µM) | DPPH Radical Scavenging Activity (%) @ 10 µg/mL | Reference |
| Tectorigenin | DPPH Radical Scavenging | 275.0 | 54.3 ± 2.3% | [1][2] |
| This compound (Tectoridin) | DPPH Radical Scavenging | 813.3 | Not specified, but noted to be lower than Tectorigenin | [1][2] |
Lower IC50 values indicate higher antioxidant activity.
Table 2: Anticancer Activity of Tectorigenin (IC50 Values in µM)
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A549 | Human Alveolar Adenocarcinoma | 776.12 (as part of an extract) | [1] |
| Prostate Cancer Cells | Prostate Cancer | 0.08 | [1] |
| A2780 | Human Ovarian Cancer | 48.67 ± 0.31 | [1] |
Note: Direct comparative IC50 values for this compound in these cancer cell lines were not available in the reviewed literature. However, studies suggest that the aglycone form is the more active component.
In-Depth Analysis of Biological Activities
Antioxidant Properties
Multiple studies have demonstrated that Tectorigenin is a more potent antioxidant than its glycoside precursor, this compound.[3][4] This is quantitatively supported by a lower IC50 value in the DPPH radical scavenging assay, indicating that less Tectorigenin is required to inhibit the activity of free radicals by 50%.[2] One study reported that at a concentration of 10 μg/mL, tectorigenin exhibited a significant DPPH radical scavenging activity of 54.3 ± 2.3%, which was superior to that of tectoridin.[1] The enhanced antioxidant capacity of Tectorigenin is attributed to the presence of free hydroxyl groups in its chemical structure, which are crucial for donating hydrogen atoms to neutralize free radicals.
Anti-inflammatory Effects
Anticancer Potential
Tectorigenin has demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the lung, prostate, and ovaries.[1] Its anticancer mechanism involves the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell proliferation and migration through the modulation of multiple signaling pathways.[7][8] Although comprehensive comparative studies are limited, the available evidence suggests that Tectorigenin is the primary contributor to the anticancer effects observed, with this compound serving as its precursor.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant capacity of chemical compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compounds (this compound and Tectorigenin)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared by dissolving an appropriate amount of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Compounds: Stock solutions of this compound and Tectorigenin are prepared in a suitable solvent (e.g., DMSO or methanol). A series of dilutions are then made to obtain a range of concentrations for testing.
-
Assay Protocol (Microplate Method):
-
To each well of a 96-well plate, add a specific volume of the test compound solution at different concentrations.
-
Add a fixed volume of the DPPH solution to each well.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution in each well is measured at a wavelength of approximately 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by Tectorigenin and a general workflow for comparing the bioactivities of this compound and its aglycone.
Caption: Key signaling pathways modulated by Tectorigenin.
Caption: General experimental workflow for comparing this compound and Tectorigenin.
Conclusion
References
- 1. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of tectoridin, tectorigenin and tectorigenin sodium sulfonate on antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis and Anti-Inflammatory Activity of Tectoridin and Related Isoflavone Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tectoridin and Tectorigenin: A Review of Their Chemistry, Biological Activities and Molecular Mechanisms: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
A Comparative Guide to the Biological Activity of Tectoroside and Its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the natural isoflavone (B191592) glycoside, tectoroside (B1160345), and its synthetic analogues. The information presented herein is compiled from experimental data to assist researchers in understanding the structure-activity relationships and therapeutic potential of these compounds. This document covers their anti-inflammatory and neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Comparative Analysis of Biological Activity
This compound, a 7-O-glucoside of the isoflavone tectorigenin (B1682738), has demonstrated significant anti-inflammatory and neuroprotective properties. Recent research has focused on the synthesis of this compound analogues to explore how structural modifications impact its biological efficacy. A key study on the total synthesis of tectoridin (B1682737) (this compound) and three related isoflavone glucosides provides a direct comparison of their anti-inflammatory activities.
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound and its synthetic analogues was evaluated by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes the inhibitory concentration (IC50) values for nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). For context, the activity of their corresponding aglycones is also presented.
| Compound | NO (IC50, µM) | TNF-α (IC50, µM) | IL-6 (IC50, µM) | IL-1β (IC50, µM) |
| This compound (Tectoridin) | > 100 | > 100 | > 100 | > 100 |
| Tectoridin A | > 100 | > 100 | > 100 | > 100 |
| Tectorigenin 7-O-β-D-glucopyranosyl-12-O-β-D-glucopyranoside | > 100 | > 100 | > 100 | > 100 |
| Isotectorigenin 7-O-β-D-glucopyranoside | > 100 | > 100 | > 100 | > 100 |
| Tectorigenin (Aglycone of this compound) | 28.5 | 35.2 | 41.8 | 38.6 |
| Isotectorigenin (Aglycone) | 32.1 | 40.1 | 45.3 | 42.7 |
Data sourced from a study on the total synthesis and anti-inflammatory activity of tectoridin and related isoflavone glucosides.[1]
The data indicates that the aglycones, tectorigenin and isotectorigenin, exhibited stronger in vitro anti-inflammatory activity compared to their glycoside forms, including this compound and its synthetic analogues.[1] This suggests that the glycosylation of the isoflavone core may reduce its immediate anti-inflammatory efficacy in this cellular model.
Neuroprotective Activity
Further research is required to quantitatively compare the neuroprotective efficacy of this compound with its synthetic derivatives to establish a clear structure-activity relationship for this biological property.
Experimental Protocols
Anti-Inflammatory Activity Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the methodology used to assess the anti-inflammatory effects of this compound and its analogues.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT Assay): To determine non-toxic concentrations, cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 24 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added, and after a 4-hour incubation, the formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO). The absorbance is measured at 570 nm.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: Cells are pre-treated with test compounds for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA): Cells are treated as described for the NO assay. The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentrations.
Neuroprotective Activity Assay in PC12 Cells
This protocol describes a general method to evaluate the neuroprotective effects of compounds against oxidative stress.
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Induction of Oxidative Stress: Oxidative stress can be induced by treating the cells with agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period before the addition of the oxidative stress-inducing agent.
-
Cell Viability Assay (MTT Assay): Cell viability is assessed using the MTT assay as described in the anti-inflammatory protocol to determine the protective effect of the compounds against the induced cytotoxicity.
-
Measurement of Apoptosis-Related Proteins (Western Blot): Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3). After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.
-
Antioxidant Enzyme Activity Assays: The activities of antioxidant enzymes such as SOD and catalase in the cell lysates can be measured using commercially available assay kits.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Putative anti-inflammatory signaling pathway of this compound's aglycone.
Caption: General experimental workflow for comparing biological activities.
References
Inter-Laboratory Validation for the Analysis of Tectoroside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The selection of an appropriate analytical method for tectoroside (B1160345) depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques widely used for the analysis of natural products like this compound. The following tables summarize the performance of these methods for compounds analogous to this compound, offering a benchmark for expected performance.
Table 1: Performance Characteristics of HPLC Methods for Related Compounds
| Analyte | Linearity Range (µg/mL) | Precision (RSD%) | Accuracy/Recovery (%) | Reference |
| Thiocolchicoside | 0.5 - 10 | < 2.0 | 98.5 - 101.2 | [1] |
| Etodolac | 25 - 150 | < 2.0 | 99.1 - 100.8 | [1] |
| Acteoside | Not Specified | Not Specified | Not Specified | [2][3] |
Table 2: Performance Characteristics of UPLC-MS/MS Methods for Related Compounds
| Analyte | LLOQ (µg/L) | Linearity Range (µg/L) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy/Recovery (%) | Reference | |---|---|---|---|---|---| | Tetrodotoxin (B1210768) | 1.0 | 1.0 - 200.0 | 2.9 - 7.2 | 1.0 - 7.5 | 84.4 - 98.4 |[4] | | Tizoxanide | 100 | 100 - 10,000 | < 15 | < 15 | 85 - 115 | |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for HPLC and UPLC-MS/MS analysis, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound Analogs
This protocol is based on a method developed for the simultaneous determination of Etodolac and Thiocolchicoside and can be adapted for this compound analysis.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate) in a ratio determined by method development to achieve optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorption maximum of this compound.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol (B129727), ethanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for the Analysis of this compound Analogs
This protocol is a general guide based on methods for the quantification of various small molecules in biological samples.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A suitable UPLC column (e.g., C18 or HILIC, < 2 µm particle size).
UPLC Conditions:
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile or methanol with a similar additive.
-
Gradient Elution: A gradient program should be developed to ensure the separation of this compound from matrix components.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: Controlled, often between 30 and 50 °C.
MS/MS Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the ionization efficiency of this compound.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard must be determined and optimized.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Sample Preparation:
-
For biological samples (e.g., plasma, urine), protein precipitation is a common first step (e.g., with acetonitrile or methanol).
-
The supernatant is then typically evaporated and reconstituted in the initial mobile phase.
-
An internal standard should be added at the beginning of the sample preparation process to correct for matrix effects and variability.
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is essential to assess the reproducibility and robustness of an analytical method. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory validation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an HPLC method with relative molar sensitivity based on 1H-qNMR to determine acteoside and pedaliin in dried sesame leaf powders and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an HPLC method with relative molar sensitivity based on 1H-qNMR to determine acteoside and pedaliin in dried sesame leaf powders and processed foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Quantitative determination of tetrodotoxin in poisoned biological samples by two-dimensional liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectoroside and its Aglycone Tectorigenin: A Comparative Analysis of Their Cytotoxic Effects on Cancer Cell Lines
For Immediate Release
A comprehensive review of available data highlights the cytotoxic potential of the isoflavonoid (B1168493) Tectoroside (also known as Tectoridin) and its aglycone, Tectorigenin (B1682738), against a range of cancer cell lines. While both compounds exhibit anti-tumor properties, current research provides more extensive quantitative data on the potent cytotoxic and pro-apoptotic effects of Tectorigenin. This guide synthesizes the available experimental data, details the methodologies employed, and visualizes the key signaling pathways involved in their mechanism of action.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Tectorigenin against various human cancer cell lines. Currently, specific IC50 values for this compound (Tectoridin) are not widely reported in the available literature, which limits a direct quantitative comparison.
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Incubation Time (h) |
| Tectorigenin | MDA-MB-231 | Breast Adenocarcinoma | Dose-dependent inhibition | 24, 48 |
| MCF-7 | Breast Adenocarcinoma | Dose-dependent inhibition | 24, 48 | |
| A2780 | Ovarian Carcinoma | 48.67 ± 0.31 | Not Specified | |
| LNCaP | Prostate Carcinoma | 0.08 | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | ~70.2 (21.19 mg/L) | 24 | |
| HepG2 | Hepatocellular Carcinoma | ~36.6 (11.06 mg/L) | 48 | |
| HCT116 | Colorectal Carcinoma | Not specified | Not specified |
Note: The cytotoxicity of Tectorigenin is reported to be dose- and time-dependent. The conversion from mg/L to µM for HepG2 cells is an approximation based on the molecular weight of Tectorigenin (300.28 g/mol ).
Experimental Protocols
The following methodologies are commonly employed in the assessment of the cytotoxic effects of this compound and Tectorigenin.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The intensity of the purple color is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Tectorigenin for specific time intervals (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.
-
2. Cell Counting Kit-8 (CCK-8) Assay:
-
Principle: Similar to the MTT assay, the CCK-8 assay is a colorimetric method that uses a water-soluble tetrazolium salt (WST-8) to produce a water-soluble formazan dye upon reduction by cellular dehydrogenases.
-
Protocol: The protocol is similar to the MTT assay, with the primary difference being the use of the WST-8 reagent, which is added directly to the cell culture medium. The absorbance of the resulting formazan is measured, and cell viability is calculated.
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry:
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest and wash the cells with a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer to quantify the different cell populations.
-
Signaling Pathways in Tectorigenin-Induced Cytotoxicity
Research indicates that Tectorigenin induces apoptosis in cancer cells through the modulation of several key signaling pathways.
Mitochondrial-Mediated Apoptosis Pathway
Tectorigenin has been shown to induce apoptosis in human hepatocellular carcinoma (HepG2) cells via the intrinsic mitochondrial pathway.[1][2] This process involves the generation of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential. The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
References
Safety Operating Guide
Navigating the Disposal of Tectoroside: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While Tectoroside is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), responsible disposal is still paramount to maintaining a safe laboratory environment and adhering to institutional and regulatory standards.[1] This guide provides essential information and step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling
Prior to disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[1][2] All handling should be performed in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[1] In the event of a spill, the area should be cleaned promptly, and the cleanup materials disposed of as chemical waste.[1]
Quantitative Data for Disposal Planning
Effective management of chemical waste requires careful planning. The following table summarizes key quantitative parameters to consider when preparing for the disposal of this compound and other laboratory chemicals.
| Parameter | Guideline | Citation |
| Waste Accumulation Time Limit | Hazardous waste must be collected within 90 days of the start of accumulation. | [3] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream may be accumulated before collection is required. | [3] |
| Empty Container Rinsing Volume | For acutely hazardous waste, each rinse should be approximately 5% of the container's volume. | [4] |
| pH Range for Sink Disposal (with permission) | Dilute acids and bases with a pH between 5.5 and 10.5 may be eligible for sink disposal with prior EHS approval. | [5] |
Step-by-Step Disposal Protocol for this compound
While this compound is not classified as hazardous, it is best practice to manage its disposal through your institution's chemical waste program.[6] Do not dispose of this compound in the regular trash or down the drain without explicit approval from your Environmental Health and Safety (EHS) office.[5][6]
1. Waste Classification and Segregation:
-
Treat all chemical waste, including this compound, as potentially hazardous unless confirmed otherwise by your institution's EHS office.[4]
-
Solid Waste: Collect unused this compound powder, contaminated weigh boats, and contaminated PPE in a designated, compatible, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container with a screw-on cap.[3] Do not mix this compound waste with other incompatible waste streams.[7]
2. Container Labeling:
-
Label the waste container clearly with a hazardous waste tag provided by your EHS department.[6]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[6] Abbreviations and chemical formulas are generally not permitted on waste labels.[6]
3. Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area near the point of generation.[7]
-
Ensure the container is stored in secondary containment to capture any potential leaks.[3] The secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[3]
4. Arranging for Disposal:
-
Once the container is full or nearing its accumulation time limit, submit a hazardous waste collection request to your institution's EHS office.[3]
-
Follow your institution's specific procedures for waste pickup and documentation.[6]
5. Empty Container Disposal:
-
A container that held this compound can generally be disposed of as regular trash after it has been emptied and the label has been defaced.[4]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required, and the rinsate must be collected as hazardous waste.[4][8] While this compound is not in this category, it is good practice to rinse the container with a small amount of an appropriate solvent (e.g., water or ethanol) and collect the rinsate as chemical waste.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious laboratory environment. Always consult your institution's specific policies and EHS office for guidance tailored to your location and facilities.
References
- 1. chemfaces.com [chemfaces.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Tectoroside
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Tectoroside in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure research environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent contact, inhalation, and ingestion. The following table summarizes the required personal protective equipment.
| Protection Type | Required Equipment | Specifications and Usage |
| Respiratory Protection | Dust respirator | Use when handling the powder form to prevent inhalation. Ensure a proper fit and follow local and national regulations.[1] |
| Hand Protection | Protective gloves | Chemically resistant gloves are required to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical goggles | Wear safety glasses at all times. Use chemical goggles if there is a risk of splashing.[1] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing | A lab coat should be worn to protect against accidental skin exposure.[1] Additional protective clothing may be necessary based on the scale of work. |
| General Hygiene | --- | Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes risks and ensures the integrity of experiments.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Procedural Steps:
-
Preparation :
-
Handling :
-
Whenever possible, handle this compound in a laboratory fume hood to minimize inhalation risk.[1]
-
Avoid the formation of dust and aerosols.
-
Use designated and properly calibrated equipment for weighing and measuring.
-
Keep containers of this compound closed when not in use.
-
-
In Case of Exposure or Spills :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk. Seek immediate medical attention.[1]
-
Spills : Clean up spills immediately using appropriate PPE.[1] Sweep up the solid material, place it into a suitable, labeled container for disposal, and decontaminate the spill site.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Segregation :
-
Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, weighing papers), and solutions, in a designated hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
-
Container and Labeling :
-
Use a chemically resistant, sealable container for waste collection.
-
Clearly label the waste container with "Hazardous Waste" and "this compound."
-
-
Disposal Procedure :
-
Dispose of the this compound waste in accordance with all local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
